molecular formula C9H9BrO B1281933 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran CAS No. 102292-30-8

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B1281933
CAS No.: 102292-30-8
M. Wt: 213.07 g/mol
InChI Key: FEPPMMHYULGHKP-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPPMMHYULGHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535719
Record name 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102292-30-8
Record name 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
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Record name 5-bromo-2-methyl-2,3-dihydro-1-benzofuran
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS Number: 102292-30-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold. This heterocyclic compound and its analogues are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The benzofuran core is a privileged structure in the synthesis of pharmaceuticals, and the introduction of a bromine atom and a methyl group offers opportunities for further molecular modifications and the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 102292-30-8
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Boiling Point 142-144 °C (at 20 Torr)
Density 1.430 g/cm³

Synthesis

A common synthetic route to this compound involves the bromination of 2,3-dihydro-2-methylbenzofuran.

Experimental Protocol: Bromination of 2,3-dihydro-2-methylbenzofuran.[1]

Materials:

  • 2,3-dihydro-2-methylbenzo[b]furan (562.3 g)

  • Bromine (215 ml)

  • Methylene chloride (2050 ml)

  • Water (1600 ml)

  • Sodium bicarbonate (352.5 g)

  • Sodium sulfate

Procedure:

  • A mixture of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate is prepared and cooled in an ice bath.

  • A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise to the cooled mixture over a period of 2.5 hours.

  • The reaction mixture is stirred for an additional 1.5 hours at the same temperature (ice-cooled).

  • The aqueous phase is separated and extracted twice with 300 ml portions of methylene chloride.

  • The combined organic phases are washed twice with 250 ml of water, dried over sodium sulfate, and then concentrated.

  • Constituents with a boiling point below 99°C under a pressure of 8 mbar are removed to yield 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification reactant1 2,3-dihydro-2-methylbenzo[b]furan condition1 Ice-cooled mixture reactant1->condition1 reactant2 Bromine in Methylene Chloride reactant2->condition1 reactant3 Sodium Bicarbonate in Water/Methylene Chloride reactant3->condition1 condition2 Dropwise addition over 2.5h condition1->condition2 condition3 Stirring for 1.5h condition2->condition3 workup1 Phase Separation condition3->workup1 workup2 Extraction with Methylene Chloride workup1->workup2 workup3 Washing with Water workup2->workup3 workup4 Drying over Sodium Sulfate workup3->workup4 workup5 Concentration workup4->workup5 purification Removal of low-boiling constituents (vacuum) workup5->purification product This compound purification->product

Synthesis of this compound.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers several points for further chemical modification, making it a valuable building block in synthetic organic chemistry and drug discovery. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The dihydrobenzofuran core itself is a key pharmacophore in many biologically active compounds.

Benzofuran derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other active benzofurans suggests its potential as a scaffold for the development of novel therapeutic agents.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

G start This compound step1 Functionalization via Cross-Coupling Reactions start->step1 step2 Library Synthesis step1->step2 step3 Biological Screening step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (SAR studies) step4->step5 end Drug Candidate step5->end

Drug discovery workflow utilizing a benzofuran building block.

Safety Information

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its versatile chemical structure allows for the creation of diverse molecular libraries for biological screening. While specific data on its biological activity is limited, the well-established pharmacological importance of the benzofuran scaffold highlights the potential of this compound as a starting point for the development of new therapeutic agents. Further research into the reactivity and biological properties of this specific molecule is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. This document details its known physical characteristics, provides experimental protocols for their determination, and outlines a synthetic route for its preparation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉BrO-
Molecular Weight 213.07 g/mol -
Boiling Point 142-144 °C at 20 Torr[1]
Density 1.430 g/cm³[1]
Melting Point Not available (Predicted)-
Solubility Soluble in methylene chloride, ethyl acetate, and other common organic solvents. Insoluble in water. (Predicted)-
pKa Not available (Predicted)-

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound[2]

This protocol describes the bromination of 2,3-dihydro-2-methylbenzo[b]furan.

Materials:

  • 2,3-dihydro-2-methylbenzo[b]furan (562.3 g)

  • Bromine (215 ml)

  • Methylene chloride (1600 ml + 450 ml + 2 x 300 ml)

  • Water (1600 ml + 2 x 250 ml)

  • Sodium bicarbonate (352.5 g)

  • Sodium sulfate

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Prepare a solution of 215 ml of bromine in 450 ml of methylene chloride and add it dropwise to the cooled reaction mixture over a period of 2.5 hours.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.

  • Transfer the mixture to a separatory funnel and separate the aqueous phase.

  • Extract the aqueous phase with two 300 ml portions of methylene chloride.

  • Combine all organic phases and wash them with two 250 ml portions of water.

  • Dry the combined organic phase over sodium sulfate.

  • Concentrate the solution using a rotary evaporator.

  • Remove all constituents with a boiling point below 99 °C under a pressure of 8 mbar to obtain 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.[2]

Determination of Boiling Point (Reduced Pressure)

This is a general procedure for determining the boiling point of a liquid organic compound under reduced pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Place the liquid sample (this compound) into the distillation flask along with boiling chips or a magnetic stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum source and a manometer.

  • Slowly evacuate the system to the desired pressure (e.g., 20 Torr).

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

This protocol outlines a standard method for determining the density of a liquid compound.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Thermometer

Procedure:

  • Carefully clean and dry the pycnometer.

  • Weigh the empty pycnometer on an analytical balance and record the mass (m1).

  • Fill the pycnometer with the liquid sample (this compound), ensuring there are no air bubbles.

  • Place the stopper and wipe off any excess liquid on the outside.

  • Weigh the filled pycnometer and record the mass (m2).

  • Record the temperature of the liquid.

  • The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the calibrated volume of the pycnometer.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - 2,3-dihydro-2-methylbenzo[b]furan - Bromine - Sodium Bicarbonate Reaction Reaction Reactants->Reaction Addition Solvents Solvents: - Methylene Chloride - Water Solvents->Reaction Workup Work-up Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Drying & Concentration Product Product: This compound Purification->Product Distillation

References

Structure Elucidation of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of a bromine atom at the 5-position and a methyl group at the 2-position is anticipated to modulate the compound's physicochemical properties and biological activity, making it a valuable target for synthesis and further investigation.

This technical guide provides a comprehensive overview of the structure, proposed synthesis, and predicted spectroscopic data for this compound. It also explores the potential biological relevance of this class of compounds.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a dihydropyran ring, with a bromine substituent on the aromatic ring and a methyl group on the heterocyclic ring.

PropertyPredicted Value
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Expected to be a solid or oil

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 2,3-dihydrobenzofuran derivatives. A common approach involves the reaction of a substituted phenol with an appropriate three-carbon synthon followed by intramolecular cyclization.

Experimental Protocol: Proposed Synthesis

Reaction Scheme:

Step 1: Allylation of 4-Bromophenol

  • To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure to obtain 1-allyloxy-4-bromobenzene.

Step 2: Claisen Rearrangement

  • Heat the crude 1-allyloxy-4-bromobenzene neat at 180-200 °C for 2-4 hours. The Claisen rearrangement will yield 2-allyl-4-bromophenol.

  • Monitor the reaction by TLC.

  • Purify the product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization

  • Dissolve 2-allyl-4-bromophenol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Alternatively, cyclization can be achieved using a palladium-catalyzed reaction.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Structure Elucidation: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 2,3-dihydro-2-methyl-benzofuran and other brominated benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45d3H-CH₃
~2.80dd1H-CH₂ (diastereotopic)
~3.25dd1H-CH₂ (diastereotopic)
~4.90m1H-CH-
~6.70d1HAr-H
~7.15dd1HAr-H
~7.25d1HAr-H

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~21-CH₃
~35-CH₂
~82-CH-
~110Ar-CH
~112Ar-C (quaternary, C-Br)
~128Ar-CH
~131Ar-CH
~130Ar-C (quaternary)
~158Ar-C (quaternary, C-O)
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Table 3: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment
212/214[M]⁺ (Molecular ion)
197/199[M - CH₃]⁺
134[M - Br]⁺
119[M - Br - CH₃]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850MediumC-H stretching (aliphatic)
~1600, 1480StrongC=C stretching (aromatic)
~1230StrongC-O-C stretching (asymmetric)
~1050StrongC-O-C stretching (symmetric)
~810StrongC-H bending (aromatic, out-of-plane)
~650MediumC-Br stretching

Potential Biological Activity and Signaling Pathways

Halogenated 2,3-dihydrobenzofuran derivatives have been reported to possess significant anti-inflammatory and antioxidant activities.[4][5] The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the production of prostaglandins.

The workflow for investigating the anti-inflammatory potential of this compound would typically involve a series of in vitro and in vivo assays.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification elucidation Structure Elucidation (NMR, MS, IR) purification->elucidation cox_assay COX-1/COX-2 Enzyme Inhibition Assay elucidation->cox_assay Test Compound cell_viability Cell Viability Assay (e.g., MTT) elucidation->cell_viability pg_measurement Prostaglandin E2 Measurement (ELISA) cox_assay->pg_measurement edema_model Carrageenan-induced Paw Edema Model pg_measurement->edema_model arthritis_model Adjuvant-induced Arthritis Model edema_model->arthritis_model

Experimental workflow for evaluating anti-inflammatory activity.

A potential signaling pathway that could be modulated by this compound is the arachidonic acid cascade, which leads to the production of inflammatory mediators.

signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenases (COX-1 & COX-2) aa->cox pgs Prostaglandins cox->pgs Metabolism inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation compound 5-Bromo-2-methyl- 2,3-dihydro-1-benzofuran compound->cox Inhibition

Proposed mechanism of anti-inflammatory action.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently limited, this guide provides a solid foundation for its synthesis and structural characterization based on established chemical principles and data from analogous compounds. Further experimental work is necessary to validate the proposed synthetic route and to fully elucidate the spectroscopic properties and biological activities of this compound. The predicted anti-inflammatory potential warrants further investigation, which could lead to the development of new and effective treatments for inflammatory disorders.

References

Spectral Analysis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details predicted and expected spectral characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols for data acquisition.

Predicted and Expected Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following spectral data has been generated using established prediction methodologies and analysis of structurally related compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25d1HAr-H
~7.15dd1HAr-H
~6.70d1HAr-H
~4.80m1H-CH(CH₃)-O-
~3.20dd1HAr-CH₂-
~2.80dd1HAr-CH₂-
~1.45d3H-CH(CH₃)-O-

Note: Predicted values are based on computational models and may vary from experimental results.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented below.

Chemical Shift (ppm)Assignment
~155.0Ar-C-O
~132.0Ar-C
~130.0Ar-C
~128.0Ar-C
~112.0Ar-C-Br
~110.0Ar-C
~78.0-CH(CH₃)-O-
~35.0Ar-CH₂-
~21.0-CH₃

Note: Predicted values are based on computational models and may vary from experimental results.

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained via electron ionization (EI), is expected to show a molecular ion peak cluster characteristic of a monobrominated compound.

m/zRelative AbundanceAssignment
212/214~1:1[M]⁺/ [M+2]⁺
197/199Variable[M-CH₃]⁺
133Variable[M-Br]⁺
118Variable[M-Br-CH₃]⁺

The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).[1] Common fragmentation pathways for similar structures include the loss of the methyl group and the bromine atom.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit absorption bands characteristic of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1600-1585Strong to MediumAromatic C=C stretch
1500-1400Strong to MediumAromatic C=C stretch
1250-1000StrongC-O stretch
Below 800StrongC-Br stretch

Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly higher than 3000 cm⁻¹.[3] The carbon-carbon stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region.[3]

Experimental Protocols

The following are general protocols for the acquisition of spectral data for this compound.

Synthesis and Purification

This compound can be synthesized via the bromination of 2,3-dihydro-2-methylbenzofuran. A detailed protocol can be adapted from established procedures. Following synthesis, the crude product should be purified by column chromatography on silica gel to obtain the pure compound.

NMR Spectroscopy
  • Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4] The solvent should contain an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[4]

  • Instrumentation : Spectra can be recorded on a 400 MHz (or higher) NMR spectrometer.[5]

  • ¹H NMR Acquisition : A standard ¹H NMR experiment is typically run with a sufficient relaxation delay (at least 5 times the longest T1) to ensure accurate integration.[6] A 30° pulse angle is often used to minimize differential relaxation effects.[7]

  • ¹³C NMR Acquisition : A standard ¹³C NMR spectrum is recorded with broadband proton decoupling.[8] To obtain quantitative data, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (nOe).[8]

Mass Spectrometry
  • Sample Introduction : The purified sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).[9]

  • Ionization : Electron ionization (EI) is a common method for generating ions from the sample molecules.[10] This technique involves bombarding the sample with a high-energy electron beam.[10]

  • Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[9][11]

  • Detection : An electron multiplier or a similar detector records the abundance of ions at each m/z value.[11]

Infrared Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[12] For solid samples, a Nujol mull or a KBr pellet can be prepared.[13] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[14]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used to obtain an IR spectrum.[13]

  • Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is first recorded.[15] Then, the spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[15]

Experimental Workflow

The logical workflow for the synthesis and spectral characterization of this compound is illustrated in the following diagram.

experimental_workflow cluster_analysis start Start: 2,3-Dihydro-2-methylbenzofuran synthesis Synthesis: Bromination start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification: Column Chromatography workup->purification product Pure Product: This compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR Spectroscopy (¹H & ¹³C) analysis->nmr ms Mass Spectrometry (EI-MS) analysis->ms ir Infrared Spectroscopy (FTIR) analysis->ir data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ir->data_proc

Caption: Workflow for the synthesis and spectral analysis of the target compound.

References

Technical Guide: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. This compound is a halogenated derivative of the 2-methyl-2,3-dihydro-1-benzofuran scaffold, a core structure found in various biologically active molecules.

Core Compound Properties

This compound is a substituted dihydrobenzofuran. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the dihydrobenzofuran ring system can significantly influence its physicochemical properties and biological activity.

Quantitative Data Summary
PropertyValue
Molecular Weight 213.07 g/mol [1]
Molecular Formula C₉H₉BrO[1]
CAS Number 102292-30-8[1]
Boiling Point 142-144 °C (at 20 Torr)[1]
Density 1.430 g/cm³[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic bromination of 2-methyl-2,3-dihydro-1-benzofuran. The following protocol is a detailed method for its preparation.

Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-2-methylbenzo[b]furan[2]

Materials:

  • 2,3-dihydro-2-methylbenzo[b]furan (562.3 g)

  • Bromine (215 ml)

  • Methylene chloride (2050 ml total)

  • Water (1850 ml total)

  • Sodium bicarbonate (352.5 g)

  • Sodium sulfate

Procedure:

  • An ice-cooled mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate is prepared in a suitable reaction vessel.

  • A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise to the stirred mixture over a period of 2.5 hours, while maintaining the temperature with an ice bath.

  • After the addition is complete, the mixture is stirred for an additional 1.5 hours at the same temperature.

  • The aqueous phase is then separated from the organic phase.

  • The aqueous phase is extracted twice with 300 ml portions of methylene chloride.

  • The combined organic phases are washed twice with 250 ml portions of water.

  • The organic layer is dried over sodium sulfate and then concentrated under reduced pressure.

  • Constituents with a boiling point below 99°C at 8 mbar are removed to yield 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the two aromatic carbons bonded to bromine and oxygen, and the aliphatic carbons of the dihydrofuran ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensities for M+ and M+2).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

Biological Activity and Drug Development Potential

Benzofuran and its derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[2][3] These activities include:

  • Antimicrobial[2]

  • Anti-inflammatory[3]

  • Anticancer[2][3]

  • Antiviral[3]

  • Antioxidant[3]

The presence of a bromine atom in the structure of this compound can enhance its lipophilicity and potentially its binding affinity to biological targets. Halogenated organic compounds are prevalent in many pharmaceuticals. While specific biological studies on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active benzofurans suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research into its biological properties is warranted.

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 2,3-dihydro-2-methyl- benzo[b]furan Reaction Electrophilic Bromination Start->Reaction Starting Material Reagents Bromine (Br2) Sodium Bicarbonate (NaHCO3) Methylene Chloride (CH2Cl2) Water (H2O) Reagents->Reaction Reagents Workup Phase Separation Aqueous Extraction Drying & Concentration Reaction->Workup Reaction Mixture Product 5-Bromo-2-methyl-2,3- dihydro-1-benzofuran Workup->Product Purified Product

Caption: Synthesis workflow for this compound.

References

Technical Guide: Solubility of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized framework for determining its solubility. This includes a detailed experimental protocol, an illustrative table of predicted qualitative solubility in common organic solvents based on established chemical principles, and a visual workflow to guide laboratory investigations.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility is critical for reaction setup, purification processes such as crystallization, and formulation development. The principle of "like dissolves like" governs solubility, where the polarity of the solute and solvent are the primary determinants of miscibility. The structure of this compound, containing both a polar ether functional group and a halogen atom, alongside a non-polar aromatic and aliphatic hydrocarbon framework, suggests a nuanced solubility profile. It is expected to be more soluble in solvents of intermediate polarity.

Solubility Profile

Table 1: Illustrative Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityRationale
Polar Protic WaterInsolubleThe large non-polar hydrocarbon structure outweighs the polarity of the ether group, making it hydrophobic.
MethanolSlightly SolubleThe alcohol can engage in some polar interactions, but the overall non-polar character of the solute limits solubility.
EthanolSolubleOffers a better balance of polarity and non-polar characteristics to interact with the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA highly polar solvent capable of dissolving a wide range of organic compounds.
AcetoneSolubleA moderately polar solvent that should effectively solvate the molecule.
Dichloromethane (DCM)Freely SolubleA common solvent for organic reactions with a polarity that is well-suited for this type of compound.
Non-Polar TolueneSolubleThe aromatic nature of toluene can interact favorably with the benzofuran ring system.
Diethyl EtherFreely SolubleThe ether functional group in both solute and solvent promotes miscibility.
HexaneSparingly SolubleThe significant polarity mismatch between the solute and the very non-polar solvent limits solubility.

Disclaimer: This table is for illustrative purposes only and is based on theoretical principles. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound such as this compound.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Place a small, accurately weighed amount (e.g., 25 mg) of this compound into a clean, dry test tube.[1]

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the test tube.[2]

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 60 seconds) to ensure thorough mixing and to overcome any kinetic barriers to dissolution.[3]

  • Observation: After mixing, allow the sample to stand for a short period and observe. Note whether the solid has completely dissolved.

  • Categorization:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble or partially soluble, add the solvent in small, measured increments (e.g., 0.25 mL), vortexing after each addition, until the solid dissolves completely. Record the total volume of solvent required. This can provide a semi-quantitative measure of solubility (e.g., mg/mL).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each solvent before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression of the solubility testing protocol.

Solubility_Workflow Solubility Determination Workflow Start Start: Weigh 25mg of Compound AddSolvent Add 0.5mL of Solvent Start->AddSolvent Vortex Vortex for 60 seconds AddSolvent->Vortex Observe Observe for Dissolution Vortex->Observe Soluble Record as 'Soluble' Observe->Soluble Completely Dissolved AddMoreSolvent Add another 0.5mL of Solvent Observe->AddMoreSolvent Not Completely Dissolved End End Soluble->End Insoluble Record as 'Insoluble' MaxVolume Reached Max Volume? AddMoreSolvent->MaxVolume MaxVolume->Vortex No PartiallySoluble Record as 'Partially Soluble' MaxVolume->PartiallySoluble Yes PartiallySoluble->End

References

An In-Depth Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its dihydrobenzofuran core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics.

Commercial Availability

This compound is commercially available from several chemical suppliers. It is typically offered in research quantities with purities of 95% or higher. Researchers can procure this compound from vendors such as Sigma-Aldrich, Fluorochem, and CymitQuimica, among others. When purchasing, it is crucial to obtain the certificate of analysis to confirm the purity and identity of the compound.

Supplier CAS Number Purity Notes
Sigma-Aldrich102292-30-8Not specifiedAvailable through their AstaTech, Inc. catalog.[1]
Fluorochem102292-30-895.0%High-quality chemical for research purposes.[2]
CymitQuimica102292-30-8Not specifiedIntended for laboratory use only.[3]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Property Value Reference
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol Calculated
CAS Number 102292-30-8[1][2][3]
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
¹H NMR (CDCl₃) Similar compounds show characteristic peaks for the dihydrobenzofuran ring system and the methyl group. For a related compound, 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, a methyl singlet appears at δ 2.80 ppm.[3]
¹³C NMR Expected to show distinct signals for the nine carbon atoms of the molecule.
Mass Spectrometry The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). For a related compound, 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, EI-MS showed peaks at 352 [M+2] and 350 [M+].[3]
Infrared (IR) The IR spectrum would display characteristic absorption bands for the aromatic C-H, aliphatic C-H, C-O ether, and C-Br bonds.

Synthesis and Reactivity

Potential Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_reaction2 Claisen Rearrangement cluster_reaction3 Intramolecular Cyclization cluster_product Final Product 4-Bromophenol 4-Bromophenol Ether_formation Formation of Allyl Phenyl Ether 4-Bromophenol->Ether_formation Crotyl_bromide Crotyl Bromide Crotyl_bromide->Ether_formation Claisen Claisen Ether_formation->Claisen Heat Cyclization Cyclization Claisen->Cyclization Acid or Base Catalyst Final_Product This compound Cyclization->Final_Product

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: Bromination of a Benzofuran Derivative (Adapted)

A general procedure for the bromination of a benzofuran ring system can be adapted from the literature. For example, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one has been reported using N-bromosuccinimide (NBS) and a radical initiator.[1]

Materials:

  • 2-methyl-2,3-dihydro-1-benzofuran (1 equivalent)

  • N-Bromosuccinimide (NBS) (1 equivalent)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (solvent)

Procedure:

  • Dissolve 2-methyl-2,3-dihydro-1-benzofuran in dry carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Note: This is an adapted protocol and would require optimization for the specific substrate.

The bromine atom at the 5-position is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Application in Drug Development: A Versatile Intermediate

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential pharmacological activities. The bromine atom can be readily transformed into other functional groups or used as a coupling site in various reactions.

Key Coupling Reactions in Drug Discovery

G cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki Aryl/Heteroaryl Boronic Acid (Pd catalyst, Base) Start->Suzuki Heck Alkene (Pd catalyst, Base) Start->Heck Buchwald Amine (Pd catalyst, Base) Start->Buchwald Suzuki_Product Aryl-substituted Dihydrobenzofuran Suzuki->Suzuki_Product Heck_Product Alkene-substituted Dihydrobenzofuran Heck->Heck_Product Buchwald_Product Amine-substituted Dihydrobenzofuran Buchwald->Buchwald_Product

Caption: Key cross-coupling reactions utilizing this compound.

These reactions allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the Suzuki coupling can be used to introduce various aryl or heteroaryl groups, which can modulate the pharmacological properties of the final compound. The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities, which are prevalent in many drug molecules.

While specific examples of drugs developed directly from this compound are not prominent in the literature, the broader class of 2,3-dihydrobenzofuran derivatives has shown significant potential in various therapeutic areas. For example, derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been investigated as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[4] Other derivatives have been explored as antagonists for histamine H3 and H4 receptors with anti-inflammatory potential.[5] The 2,3-dihydrobenzofuran scaffold is also being investigated for its potential in developing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation and cancer.[6]

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemists and drug development professionals. Its dihydrobenzofuran core, combined with the reactive bromine handle, provides a versatile platform for the synthesis of diverse and complex molecules. The ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for generating libraries of compounds for high-throughput screening and for the optimization of lead candidates in drug discovery programs targeting a wide array of diseases. Further exploration of the reactivity of this compound and its application in the synthesis of novel bioactive molecules is a promising avenue for future research.

References

Safety Data Sheet for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive Safety Data Sheet (SDS) for the specific chemical compound 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is not publicly available through standard searches. While information exists for structurally related compounds, the absence of a dedicated SDS for this particular substance prevents the creation of a detailed technical guide with the requisite quantitative data and experimental protocols.

For researchers, scientists, and drug development professionals, it is imperative to obtain the specific SDS from the chemical supplier before handling this compound. The SDS is the primary source of information regarding physical and chemical properties, toxicological data, handling and storage procedures, and emergency measures.

To provide some context for potential hazards and safe handling, this guide will present information on related compounds, namely 5-Bromo-2,3-dihydrobenzofuran and other benzofuran derivatives. However, it is crucial to understand that this information is for reference only and may not accurately reflect the properties and hazards of this compound. The presence of the methyl group can alter the biological and chemical properties of the molecule.

General Information on Related Compounds

A Safety Data Sheet for a similar compound, 5-Bromo-2,3-dihydrobenzofuran , indicates that it is not classified as a hazardous substance or mixture.[1] This suggests that the core dihydrobenzofuran structure with a bromine substitution at the 5-position may have a relatively low hazard profile. However, this does not account for the toxicological impact of the methyl group at the 2-position in the requested compound.

For other benzofuran derivatives, hazards can vary significantly. For example, some are classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, or are suspected of causing cancer.[2][3]

Hypothetical Hazard Assessment and Risk Mitigation Workflow

In the absence of a specific SDS, a prudent approach for handling this compound would involve a thorough risk assessment. The following workflow illustrates the logical steps a researcher should take.

Hazard_Assessment_Workflow cluster_assessment Hazard Identification & Information Gathering cluster_risk Risk Assessment & Control Measures cluster_procedure Experimental & Emergency Procedures start Identify Compound: This compound sds_check Attempt to Obtain Specific SDS from Supplier start->sds_check sds_unavailable SDS Unavailable sds_check->sds_unavailable If Unsuccessful surrogate_data Gather Data on Structurally Related Compounds: - 5-Bromo-2,3-dihydrobenzofuran - 2-Methyl-2,3-dihydrobenzofuran - Other Brominated/Methylated Benzofurans sds_unavailable->surrogate_data assess_hazards Assess Potential Hazards: - Toxicity (Oral, Dermal, Inhalation) - Carcinogenicity/Mutagenicity - Skin/Eye Irritation - Flammability surrogate_data->assess_hazards define_controls Define Engineering Controls: - Fume Hood - Ventilated Enclosure assess_hazards->define_controls select_ppe Select Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat define_controls->select_ppe develop_sop Develop Standard Operating Procedure (SOP) for Handling select_ppe->develop_sop handling_storage Define Safe Handling & Storage Procedures: - Inert Atmosphere? - Temperature Control? - Incompatible Materials? develop_sop->handling_storage emergency_plan Establish Emergency Procedures: - Spill Cleanup - First Aid Measures - Fire Extinguishing Media handling_storage->emergency_plan end Proceed with Experiment Under Strict Controls emergency_plan->end

Caption: A logical workflow for hazard assessment and risk mitigation when a specific Safety Data Sheet is unavailable.

General Recommendations for Handling Novel or Undocumented Compounds

When working with a compound for which a detailed SDS is not available, researchers should adopt a conservative approach and handle the substance as potentially hazardous. The following general experimental protocols and precautions are recommended:

1. Engineering Controls:

  • Ventilation: All manipulations of the solid or solutions of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Isolation: For more sensitive operations or larger quantities, a glove box or other form of containment may be appropriate.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves. The choice of glove material (e.g., nitrile, neoprene) should be based on the solvent used and a conservative assessment of the compound's potential to permeate the glove material.

  • Body Protection: A flame-resistant lab coat should be worn. For larger quantities, a chemical-resistant apron may be necessary.

3. Handling and Storage:

  • Minimizing Exposure: Avoid the generation of dust when handling the solid. Use techniques such as weighing the material in a fume hood or using a contained weighing system.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The specific storage conditions for related compounds can provide guidance. For instance, some chemicals require refrigeration or protection from light.[2]

  • Transport: When moving the compound within the laboratory, use secondary containment.

4. Emergency Procedures:

  • Spills: Have a spill kit readily available. For a solid, this should include absorbent materials and appropriate waste disposal bags. For solutions, the absorbent material should be compatible with the solvent.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

The Evolving Landscape of 2,3-Dihydro-1-Benzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The 2,3-dihydro-1-benzofuran scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have positioned it as a valuable pharmacophore in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, summarizing key synthetic strategies, quantitative biological data, and detailed experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this versatile scaffold.

Synthetic Strategies: Paving the Way for Molecular Diversity

The construction of the 2,3-dihydro-1-benzofuran ring system has been a subject of intense research, leading to the development of a multitude of synthetic protocols. These methods offer access to a wide range of derivatives with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies. Recent advancements have focused on efficiency, stereoselectivity, and the use of sustainable catalytic systems.

Key Synthetic Approaches:
  • Transition-Metal-Free Synthesis: Recent years have seen a surge in the development of transition-metal-free synthetic routes, offering a more environmentally benign and cost-effective alternative to traditional methods.[1] These protocols often utilize organocatalysts, photocatalysis, or catalyst-free conditions to achieve the desired transformations.[1] For instance, a catalyst-free approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylides in CH2Cl2 to afford 2,3-dihydrobenzofurans in high yields (80%–89%).[1] Another notable metal-free method is the TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates, which provides access to derivatives with a quaternary carbon center.[1]

  • Palladium-Catalyzed Reactions: Palladium catalysis remains a powerful tool for the synthesis of 2,3-dihydro-1-benzofurans. A notable example is the palladium-catalyzed tandem cyclization/Suzuki-coupling reaction, which has been successfully employed in the synthesis of potent cannabinoid receptor 2 (CB2) agonists.[2] This strategy allows for the efficient construction of the core scaffold and the simultaneous introduction of diverse substituents.

  • Rhodium-Catalyzed C-H Activation: A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes represents a modern and efficient method for constructing the dihydrobenzofuran skeleton.[3]

  • Base-Mediated Michael Addition: A straightforward approach for the synthesis of dihydrofuro[2,3-b]benzofuran derivatives involves a base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[4]

A generalized workflow for the synthesis and screening of bioactive 2,3-dihydro-1-benzofuran derivatives is depicted below.

G cluster_synthesis Synthetic Phase cluster_screening Screening Phase cluster_data Data Analysis Start Starting Materials (e.g., Phenols, Aldehydes) Synthesis Chemical Synthesis (e.g., Cyclization, Cross-Coupling) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR SAR Analysis Hit_ID->SAR Preclinical Preclinical Studies Lead_Opt->Preclinical ADMET ADMET Profiling Lead_Opt->ADMET

Caption: A generalized workflow for the synthesis and screening of bioactive compounds.

Biological Activities and Therapeutic Targets

2,3-Dihydro-1-benzofuran derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

A significant number of 2,3-dihydro-1-benzofuran derivatives exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[5] These pathways regulate the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, and COX-2. For instance, certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade in a dose-dependent manner.[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Nucleus Inflammation Inflammatory Response (TNF-α, IL-6, iNOS) Nucleus->Inflammation Benzofuran 2,3-Dihydro-1-benzofuran Derivatives Benzofuran->IKK Benzofuran->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by 2,3-dihydro-1-benzofuran derivatives.

Anticancer Activity

The antiproliferative effects of 2,3-dihydro-1-benzofuran derivatives against various cancer cell lines have been extensively documented. Their anticancer mechanisms are diverse and can involve the inhibition of critical signaling pathways like the Akt/mTOR pathway, which is a major target in oncology.[6] Certain benzofuran derivatives have been identified as direct inhibitors of mTOR complex 1 (mTORC1) kinase activity.[6]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran 2,3-Dihydro-1-benzofuran Derivatives Benzofuran->mTORC1

Caption: Inhibition of the mTOR signaling pathway by 2,3-dihydro-1-benzofuran derivatives.

Cannabinoid Receptor Modulation

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists.[2] The CB2 receptor is an emerging target for the treatment of neuropathic pain and inflammatory disorders. The development of selective CB2 agonists aims to provide therapeutic benefits without the psychoactive side effects associated with CB1 receptor activation.[2]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative 2,3-dihydro-1-benzofuran derivatives from the literature.

Table 1: Anti-inflammatory Activity of Heterocyclic/Benzofuran Hybrids

CompoundNO Production IC50 (µM) in RAW-264.7 cellsCytotoxicity IC50 (µM) against RAW-264.7 cells
5d 52.23 ± 0.97> 80

Data sourced from Chen et al., 2023.[5]

Table 2: Cytotoxicity of Benzofuran Derivatives in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
1 Various30 - 140

Data sourced from a study on mTOR inhibitors.[6]

Table 3: Cannabinoid Receptor 2 (CB2) Agonist Activity

CompoundhCB2 EC50 (nM)hCB2 Ki (nM)
MDA7 (18) 18 ± 510 ± 3
MDA104 (33, S-enantiomer) 8 ± 25 ± 1
MDA42 (19) 3 ± 12 ± 0.5
MDA39 (30) 5 ± 24 ± 1

Data sourced from a study on CB2 agonists.[2]

Detailed Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of 2,3-dihydro-1-benzofuran derivatives, based on methodologies reported in the literature.

General Synthetic Protocol: Palladium-Catalyzed Tandem Cyclization/Suzuki-Coupling

A representative procedure for the synthesis of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives involves the following steps:[2]

  • Ether Formation: The corresponding phenol is reacted with a suitable alkylating agent (e.g., 3-bromo-2-methylpropene) in the presence of a base (e.g., potassium carbonate) in a solvent like methyl ethyl ketone to yield the ether precursor.

  • Tandem Cyclization/Suzuki-Coupling: The resulting ether is then subjected to a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction with an appropriate boronic acid. This step is typically carried out using a palladium catalyst (e.g., colloidal palladium nanoparticles) in a suitable solvent system.

  • Saponification: The ester group in the product is saponified using a base (e.g., lithium hydroxide) to yield the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is then coupled with various amines using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DiPEA (N,N-Diisopropylethylamine) to afford the final amide derivatives.

  • Purification: The final compounds are purified using standard techniques such as flash chromatography.

General Protocol for In Vitro Anti-inflammatory Assay (NO Production)

The anti-inflammatory activity of the synthesized compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cell death.

Conclusion

The 2,3-dihydro-1-benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The continuous development of innovative synthetic methodologies provides access to a vast chemical space, enabling the fine-tuning of pharmacological properties. The diverse biological activities exhibited by these derivatives, including anti-inflammatory, anticancer, and receptor modulatory effects, underscore their significant potential in addressing a wide range of diseases. This technical guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the current state of knowledge and highlighting promising avenues for future research and development. The integration of efficient synthetic strategies, robust biological screening, and a deep understanding of the underlying mechanisms of action will be crucial in unlocking the full therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-stage process: the formation of the precursor 2-methyl-2,3-dihydro-1-benzofuran via acid-catalyzed cyclization of 2-(but-2-en-1-yl)phenol, followed by its regioselective bromination.

Key Synthetic Pathway Overview

The overall synthetic route involves three key transformations:

  • O-Alkylation: Phenol is reacted with crotyl bromide to form crotyl phenyl ether.

  • Claisen Rearrangement and Cyclization: The crotyl phenyl ether undergoes a thermal Claisen rearrangement to form 2-(but-2-en-1-yl)phenol, which then undergoes an acid-catalyzed intramolecular hydroalkoxylation to yield 2-methyl-2,3-dihydro-1-benzofuran.

  • Bromination: The synthesized 2-methyl-2,3-dihydro-1-benzofuran is regioselectively brominated at the 5-position of the benzofuran ring.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1PhenolCrotyl bromideK₂CO₃AcetoneReflux12Crotyl phenyl ether~90
2Crotyl phenyl ether-H₂SO₄ (cat.)Toluene11042-methyl-2,3-dihydro-1-benzofuran~85
32-methyl-2,3-dihydro-1-benzofuranBromineNaHCO₃Dichloromethane/Water04This compoundHigh

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-2,3-dihydro-1-benzofuran

This protocol combines the O-alkylation of phenol, Claisen rearrangement, and acid-catalyzed cyclization into a streamlined procedure.

Materials:

  • Phenol

  • Crotyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Toluene

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH) solution, 10%

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • O-Alkylation: To a solution of phenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add crotyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude crotyl phenyl ether.

  • Claisen Rearrangement and Cyclization: Dissolve the crude crotyl phenyl ether in toluene. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to 110 °C and stir for 4 hours. The Claisen rearrangement to 2-(but-2-en-1-yl)phenol occurs, followed by in-situ acid-catalyzed cyclization.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash with 10% NaOH solution to remove any unreacted phenol, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methyl-2,3-dihydro-1-benzofuran.

Protocol 2: Synthesis of this compound

This protocol details the regioselective bromination of the prepared 2-methyl-2,3-dihydro-1-benzofuran.[1]

Materials:

  • 2-methyl-2,3-dihydro-1-benzofuran

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Dropping funnel

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer, prepare a mixture of 2-methyl-2,3-dihydro-1-benzofuran (1.0 eq), dichloromethane, water, and sodium bicarbonate (a slight excess to neutralize the HBr formed).

  • Cool the mixture in an ice bath.

  • Prepare a solution of bromine (1.0-1.1 eq) in dichloromethane.

  • Add the bromine solution dropwise to the cooled, stirred mixture over a period of 2.5 hours, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 1.5 hours.[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous phase and extract it with two portions of dichloromethane.[1]

  • Combine the organic phases and wash them twice with water.[1]

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The residue obtained is this compound.[1] Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Synthesis_Step1 cluster_0 Step 1: O-Alkylation Phenol Phenol CrotylPhenylEther Crotyl phenyl ether Phenol->CrotylPhenylEther K₂CO₃, Acetone, Reflux CrotylBromide Crotyl bromide CrotylBromide->CrotylPhenylEther

Caption: Reaction scheme for the O-alkylation of phenol.

Synthesis_Step2 cluster_1 Step 2: Claisen Rearrangement & Cyclization CrotylPhenylEther Crotyl phenyl ether Intermediate 2-(but-2-en-1-yl)phenol (ortho-allylphenol intermediate) CrotylPhenylEther->Intermediate Heat (Toluene) Product 2-methyl-2,3-dihydro- 1-benzofuran Intermediate->Product H₂SO₄ (cat.)

Caption: Claisen rearrangement and acid-catalyzed cyclization.

Synthesis_Step3 cluster_2 Step 3: Bromination Precursor 2-methyl-2,3-dihydro- 1-benzofuran FinalProduct 5-Bromo-2-methyl-2,3-dihydro- 1-benzofuran Precursor->FinalProduct Br₂, NaHCO₃ CH₂Cl₂/H₂O, 0 °C

References

Application Notes and Protocols: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed reaction mechanisms and experimental protocols for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies presented are based on established synthetic strategies for the 2,3-dihydrobenzofuran core, adapted for this specific substituted analogue.

Introduction

The 2,3-dihydrobenzofuran scaffold is a prevalent structural motif in a wide array of biologically active natural products and synthetic drugs. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position can significantly influence the pharmacological properties of the molecule. This document outlines a common and effective method for the synthesis of this compound, proceeding via the intramolecular cyclization of a corresponding ortho-allylphenol.

Reaction Mechanism: Intramolecular Cyclization of 4-Bromo-2-(prop-1-en-1-yl)phenol

A prevalent and effective method for the synthesis of 2,3-disubstituted-2,3-dihydrobenzofurans involves the acid-catalyzed intramolecular cyclization of ortho-alkenylphenols. In this proposed synthesis for this compound, the key starting material is 4-Bromo-2-(prop-1-en-1-yl)phenol.

The reaction proceeds through the following key steps:

  • Protonation of the Alkene: The synthesis is initiated by the protonation of the double bond in the propenyl side chain by an acid catalyst. This protonation preferentially occurs at the terminal carbon of the double bond, leading to the formation of a more stable secondary benzylic carbocation.

  • Intramolecular Nucleophilic Attack: The hydroxyl group of the phenol acts as an intramolecular nucleophile, attacking the newly formed carbocation. This attack results in the closure of the five-membered dihydrofuran ring.

  • Deprotonation: The final step involves the deprotonation of the oxonium ion intermediate to regenerate the aromaticity of the benzene ring and yield the final product, this compound.

This reaction is typically carried out in the presence of a strong acid catalyst such as phosphoric acid or a Lewis acid.

Reaction Pathway Diagram

ReactionMechanism start 4-Bromo-2-(prop-1-en-1-yl)phenol protonation Protonation of Alkene (+ H⁺) start->protonation Acid Catalyst carbocation Secondary Benzylic Carbocation Intermediate protonation->carbocation cyclization Intramolecular Nucleophilic Attack carbocation->cyclization Phenolic Oxygen Attack oxonium Oxonium Ion Intermediate cyclization->oxonium deprotonation Deprotonation (- H⁺) oxonium->deprotonation product This compound deprotonation->product

Caption: Proposed acid-catalyzed intramolecular cyclization mechanism.

Alternative Synthetic Strategies

While the acid-catalyzed cyclization of an ortho-allylphenol is a primary route, other modern synthetic methods can also be employed to synthesize the 2,3-dihydrobenzofuran core and can be adapted for this specific target molecule. These include:

  • Palladium-Catalyzed Reactions: Methods such as intramolecular Heck cyclizations or Wacker-type oxidative cyclizations of ortho-allylphenols are powerful tools for forming the dihydrobenzofuran ring.[1][2][3]

  • Photoinduced Reactions: Light-driven protocols, including cascade reactions of allyl-functionalized phenolate anions or gold-mediated atom transfer radical additions, offer mild reaction conditions.[4][5]

  • Oxidative Cyclizations: The use of oxidants like silver oxide can generate ortho-quinone methide intermediates from 2-alkyl-substituted phenols, which then undergo cyclization.[6]

  • Organocatalytic Approaches: The use of metal-free organocatalysts with an oxidant like hydrogen peroxide provides a green and cost-effective alternative for the cyclization of ortho-allylphenols.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the acid-catalyzed intramolecular cyclization of 4-Bromo-2-(prop-1-en-1-yl)phenol.

Materials:

  • 4-Bromo-2-(prop-1-en-1-yl)phenol

  • Phosphoric acid (85%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a solution of 4-Bromo-2-(prop-1-en-1-yl)phenol (1.0 eq) in toluene (0.2 M), add phosphoric acid (85%, 2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification a Combine 4-Bromo-2-(prop-1-en-1-yl)phenol, Toluene, and Phosphoric Acid b Reflux at 110 °C for 4-6 hours a->b c Cool to Room Temperature b->c d Quench with Saturated NaHCO₃ c->d e Extract with Dichloromethane d->e f Dry Organic Layer (MgSO₄) e->f g Concentrate via Rotary Evaporation f->g h Column Chromatography g->h i i h->i Pure Product

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of 2,3-dihydrobenzofurans via intramolecular cyclization and related methods, as reported in the literature for analogous substrates. Actual yields for this compound may vary.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Acid-Catalyzed CyclizationPhosphoric AcidToluene1104-660-85General
Palladium-Catalyzed CarboalkoxylationPd(OAc)₂ / CPhosDioxane9816~85[8]
Photoinduced Cascade ReactionVisible Light / Base1,2-DichlorobenzeneRoom Temp0.6-2up to 69[4]
Silver-Mediated OxidationAg₂ODichloromethane401270-90[6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phosphoric acid is corrosive and should be handled with care.

  • Toluene and dichloromethane are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The experimental procedures should be adapted and optimized based on laboratory conditions and safety considerations.

References

Application Notes and Protocols for the Purification of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. The protocols are designed to guide researchers in obtaining a high-purity product, suitable for subsequent downstream applications and analyses. The methodologies are based on standard laboratory techniques and draw from established procedures for structurally related benzofuran derivatives.

Introduction

This compound is a substituted benzofuran derivative. The purity of such compounds is critical for their use in drug discovery, materials science, and as intermediates in complex organic syntheses. The presence of impurities can lead to ambiguous biological data, undesirable side reactions, and difficulties in characterization. The following protocols describe two common and effective methods for the purification of this compound: column chromatography and recrystallization.

Data from Structurally Related Compounds

Compound NamePurification MethodEluent System (v/v)Yield (%)Melting Point (K)Rf Value
5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuranColumn ChromatographyHexane-Ethyl Acetate (2:1)78413–4140.49
5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuranColumn ChromatographyHexane-Ethyl Acetate (2:1)74393–3940.58
5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuranColumn ChromatographyBenzene73468–4690.65

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. Given that the target compound is expected to be less polar than the sulfinyl- and sulfonyl-containing analogs listed above, a less polar eluent system is recommended as a starting point.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the column. Alternatively, load the concentrated crude product directly onto the column.

  • Elution: Begin elution with a low-polarity solvent system, such as 100% hexane or a hexane/ethyl acetate mixture (e.g., 98:2).

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (Optional): If separation is not optimal, a gradient of increasing polarity can be employed by gradually increasing the percentage of ethyl acetate in the hexane.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Materials and Equipment:

  • Crude this compound (solid)

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude solid into several test tubes.

    • Add a small amount of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at this temperature.

    • Heat the test tubes that show poor solubility. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially good recrystallization solvent.

  • Recrystallization Process:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

Visualized Workflow for Purification

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve Initial Step ColumnChrom Column Chromatography (Silica Gel) Dissolve->ColumnChrom Method 1 Recrystallization Recrystallization Dissolve->Recrystallization Method 2 (if solid) TLC Monitor Fractions by TLC ColumnChrom->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct Filter Filter and Dry Crystals Recrystallization->Filter Filter->PureProduct

Caption: General purification workflow for this compound.

References

Application Note: 13C NMR Analysis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a key intermediate in the synthesis of various biologically active compounds. The protocol covers sample preparation, instrument parameters, and data processing. A summary of the predicted 13C NMR chemical shifts is presented for reference. This guide is intended to assist researchers in the structural elucidation and purity assessment of this and related benzofuran derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted benzofuran scaffold is found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. Accurate structural characterization is crucial for the advancement of research and development involving this compound. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the carbon skeleton of organic molecules.[1][2] This application note outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of the title compound.

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom.[1] The predicted chemical shifts for this compound are summarized in Table 1. These values are estimated based on the known substituent effects of bromine and alkyl groups on the benzofuran ring system.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~78-82
C3~30-34
C3a~128-132
C4~129-133
C5~114-118 (C-Br)
C6~123-127
C7~110-114
C7a~158-162
CH3~20-24

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol

A standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound is detailed below.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[3]

  • Amount of Substance: For a typical 13C NMR experiment, dissolve 50-100 mg of the compound in a suitable deuterated solvent.[3] If the amount of sample is limited, using a higher number of scans can compensate for the lower concentration.

  • Solvent Selection: Chloroform-d (CDCl3) is a common and appropriate solvent for this compound. Use approximately 0.6-0.7 mL of the deuterated solvent.[3]

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a small vial before transferring it to the NMR tube. To remove any particulate matter, which can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1] Often, commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is recommended.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. While longer delays are required for accurate quantitative analysis, a 2-second delay is generally sufficient for qualitative characterization.[4]

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.[1]

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak integration and identification.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

Workflow Diagram

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

G Figure 1. Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (50-100 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into NMR Spectrometer filter->load setup Set Up Experiment (Pulse Program, NS, D1) load->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum (to Solvent Peak) process->reference assign Assign Peaks & Analyze Spectrum reference->assign end end assign->end Final Report

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the 13C NMR analysis of this compound. By following the detailed experimental protocol, researchers can obtain high-quality spectra essential for the structural verification and purity assessment of this important synthetic intermediate. The provided table of predicted chemical shifts serves as a useful reference for spectral assignment.

References

Application Note: Mass Spectrometry of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran using mass spectrometry. It includes a proposed fragmentation pattern, a summary of expected quantitative data, and a comprehensive experimental protocol for analysis. This application note is intended to assist researchers in identifying and characterizing this compound in various matrices.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This document outlines the expected mass spectrometric behavior of this compound, focusing on electron ionization (EI) as a common fragmentation technique.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to show a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units.[1] The expected major ions are summarized in the table below.

m/z (for 79Br/81Br)Proposed Fragment IonDescription
212 / 214[C9H9BrO]+•Molecular Ion (M+•)
197 / 199[C8H6BrO]+Loss of a methyl radical (•CH3)
133[C9H9O]+Loss of a bromine radical (•Br)
118[C8H6O]+•Loss of a bromine radical and a methyl radical
105[C7H5O]+Further fragmentation of the benzofuran ring
77[C6H5]+Phenyl cation

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps. The initial ionization will form the molecular ion. The most likely initial fragmentation is the loss of the methyl group from the 2-position, which is a common alpha-cleavage for ethers. Another significant fragmentation pathway is the cleavage of the carbon-bromine bond, leading to a fragment without bromine.

fragmentation_pathway mol This compound m/z = 212/214 frag1 [M-CH3]+ m/z = 197/199 mol->frag1 - •CH3 frag2 [M-Br]+ m/z = 133 mol->frag2 - •Br frag3 [M-Br-CH3]+• m/z = 118 frag2->frag3 - •CH3 frag5 [C6H5]+ m/z = 77 frag2->frag5 - C2H4O frag4 [C7H5O]+ m/z = 105 frag3->frag4 - CH

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound by GC-MS. Instrument parameters may require optimization.

1. Sample Preparation

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • If analyzing from a complex matrix, appropriate extraction and clean-up steps (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. GC-MS Instrumentation

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

3. GC Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak, looking for the characteristic M/M+2 molecular ion and the predicted fragment ions.

  • Compare the obtained spectrum with a reference library if available.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute extract Extraction (if needed) dilute->extract inject Inject Sample extract->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify analyze Spectral Analysis identify->analyze report Reporting analyze->report

Caption: General workflow for GC-MS analysis.

References

Application Notes and Protocols for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a heterocyclic building block of significant interest in medicinal chemistry. The 2,3-dihydrobenzofuran core is a recognized privileged structure, appearing in numerous biologically active natural products and synthetic compounds. The incorporation of a bromine atom at the 5-position and a methyl group at the 2-position provides medicinal chemists with versatile handles for structural modification and optimization of pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, serves as a key functional group for introducing further molecular diversity through various cross-coupling reactions, making this scaffold a valuable starting point for the discovery of novel therapeutic agents.

Benzofuran derivatives, in general, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The 2,3-dihydrobenzofuran moiety specifically has been explored for its potential in developing treatments for a range of conditions.

This document provides an overview of the applications of this compound in medicinal chemistry, including its role as a synthetic intermediate and its potential in the design of bioactive molecules. Detailed experimental protocols for its synthesis and illustrative examples of its utility are also presented.

Strategic Utility in Drug Discovery

The strategic placement of the bromo and methyl groups on the 2,3-dihydro-1-benzofuran scaffold offers several advantages in a drug discovery campaign:

  • Vector for Diversification: The bromine atom at the 5-position is a versatile functional group for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the rapid generation of libraries of analogs to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The introduction of different groups at the 5-position can significantly impact the lipophilicity, polarity, and metabolic stability of the molecule, allowing for the fine-tuning of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Stereochemical Complexity: The chiral center at the 2-position, bearing a methyl group, introduces three-dimensionality to the scaffold. This can be crucial for achieving specific and high-affinity interactions with biological targets. The synthesis of enantiomerically pure forms allows for the investigation of stereospecific binding and activity.

  • Bioisosteric Replacement: The 2,3-dihydrobenzofuran core can act as a bioisostere for other aromatic or heterocyclic systems, offering a novel chemical space for lead optimization.

Therapeutic Potential and Biological Activities of Analogs

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of substituted 2,3-dihydrobenzofurans has shown promise in several therapeutic areas. This suggests the potential for derivatives of the title compound to exhibit similar activities.

Anticancer Activity

Halogenated benzofuran derivatives have shown significant potential as anticancer agents.[1] The position of the halogen on the benzofuran ring is a critical determinant of its biological activity.[1] For instance, a brominated benzofuran derivative has demonstrated remarkable cytotoxic activity against leukemia cell lines.[1] While this example is for a benzofuran (unsaturated furan ring), it highlights the potential importance of the bromo substituent.

Anti-inflammatory Activity

Substituted 2,3-dihydrobenzofuran-2-ones have been investigated as potent anti-inflammatory agents.[4] This suggests that the dihydrobenzofuran scaffold can be a valuable starting point for the development of new anti-inflammatory drugs.

Histamine H3 and H4 Receptor Antagonism

Derivatives of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine have been synthesized and evaluated as antagonists for the histamine H3 and H4 receptors, which are targets for inflammatory and neurological disorders.[5] Notably, substitution at the 5-position of the dihydrobenzofuran ring was found to be important for binding affinity to the H3 receptor.[5] Although these examples lack the 2-methyl group, they underscore the potential of the 5-substituted 2,3-dihydrobenzofuran scaffold in modulating these receptors.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran.

Reaction Scheme:

G cluster_0 Synthesis of this compound Start 2-methyl-2,3-dihydro-1-benzofuran Reagents Br2, NaHCO3 CH2Cl2, H2O, 0 °C Start->Reagents Product This compound Reagents->Product G cluster_1 Suzuki Cross-Coupling Workflow Start 5-Bromo-2-methyl- 2,3-dihydro-1-benzofuran Reagents Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Start->Reagents Product 5-Aryl-2-methyl- 2,3-dihydro-1-benzofuran Reagents->Product

References

Application Notes and Protocols: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a dihydrobenzofuran core, a reactive bromine atom on the aromatic ring, and a methyl-substituted stereocenter, offers multiple points for molecular diversification. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties. This functionalization capability makes it an important intermediate in the synthesis of complex organic molecules, including biologically active compounds and functional materials. Benzofuran derivatives, in general, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran.

Experimental Protocol: Bromination of 2-methyl-2,3-dihydro-1-benzofuran

Materials:

  • 2,3-dihydro-2-methylbenzo[b]furan

  • Bromine

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • In a round-bottom flask, prepare a mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Prepare a solution of 215 ml of bromine in 450 ml of methylene chloride and add it dropwise to the cooled mixture over a period of 2.5 hours with stirring.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.

  • Transfer the mixture to a separatory funnel and separate the aqueous phase.

  • Extract the aqueous phase with two 300 ml portions of methylene chloride.

  • Combine the organic phases and wash with two 250 ml portions of water.

  • Dry the combined organic phase over sodium sulfate.

  • Concentrate the solution using a rotary evaporator.

  • Remove all constituents with a boiling point below 99°C under a pressure of 8 mbar to obtain 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.

Quantitative Data:

Starting MaterialProductYield
2,3-dihydro-2-methylbenzo[b]furan5-bromo-2,3-dihydro-2-methylbenzo[b]furan750.7 g (from 562.3 g starting material)

Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of the dihydrobenzofuran ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for creating diverse molecular architectures.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (General): [4][5]

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling:

Aryl HalideArylboronic AcidCatalystBaseSolventYieldReference
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd(II)-complexCs₂CO₃Toluene96%[6]

(Note: This data is for a related aromatic benzofuran and serves as a representative example of the efficiency of Suzuki couplings on this scaffold.)

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product CoupledProduct 5-Aryl-2-methyl- 2,3-dihydro-1-benzofuran ArBr 5-Bromo-2-methyl- 2,3-dihydro-1-benzofuran BoronicAcid Arylboronic Acid (R'-B(OH)₂)

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3][7]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure (General): [8]

  • In a reaction vessel, combine this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and a phosphine ligand if required.

  • Add the solvent, the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Heat the mixture under an inert atmosphere at the required temperature (typically 80-140 °C) until the reaction is complete.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Quantitative Data for a Representative Heck Reaction:

Aryl HalideAlkeneCatalystBaseSolventYieldReference
p-BromoacetophenoneStyrenePd(II)-complexEt₃NDMF96%[8]

(Note: This data is for a different aryl bromide but illustrates the potential high yield of the Heck reaction.)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., THF, DMF)

Procedure (General): [10][11]

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the chosen solvent, add the base.

  • Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[12][13]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure (General): [14][15]

  • Charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the solvent, this compound (1.0 equiv), and the amine (1.1-1.2 equiv).

  • Heat the reaction mixture with stirring for the required time (monitoring by TLC or GC-MS).

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

Synthesis_and_Functionalization cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Products Start 2-Methyl-2,3-dihydro- 1-benzofuran BuildingBlock 5-Bromo-2-methyl-2,3-dihydro- 1-benzofuran Start->BuildingBlock Bromination Suzuki Suzuki Coupling (with Arylboronic Acid) BuildingBlock->Suzuki Heck Heck Coupling (with Alkene) BuildingBlock->Heck Sonogashira Sonogashira Coupling (with Alkyne) BuildingBlock->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amine) BuildingBlock->Buchwald ArylProduct 5-Aryl Derivative Suzuki->ArylProduct AlkeneProduct 5-Alkenyl Derivative Heck->AlkeneProduct AlkyneProduct 5-Alkynyl Derivative Sonogashira->AlkyneProduct AmineProduct 5-Amino Derivative Buchwald->AmineProduct BioactiveMolecules Bioactive Molecules & Functional Materials ArylProduct->BioactiveMolecules Further Synthesis AlkeneProduct->BioactiveMolecules AlkyneProduct->BioactiveMolecules AmineProduct->BioactiveMolecules

Caption: Workflow for the synthesis and functionalization of this compound.

Potential Biological and Medicinal Applications

Derivatives of the benzofuran scaffold are of significant interest in drug discovery. The ability to functionalize the 5-position of the 2-methyl-2,3-dihydro-1-benzofuran core allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • Anticancer Activity: Many benzofuran derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[16] The introduction of different aryl and heteroaryl groups at the 5-position can lead to the discovery of novel anticancer agents.

  • Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in compounds with antimicrobial and antifungal properties.[17]

  • Anti-inflammatory Activity: Certain benzofuran derivatives have shown potent anti-inflammatory effects.[1]

  • Acetylcholinesterase Inhibitors: Recently, novel benzofuran-based compounds have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[18]

The versatile reactivity of this compound makes it a key starting material for generating libraries of novel compounds for screening in these and other therapeutic areas.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation and the reactivity of the bromine atom in a wide range of palladium-catalyzed cross-coupling reactions provide a powerful platform for the synthesis of a diverse array of functionalized molecules. The established biological importance of the benzofuran scaffold further underscores the potential of this building block in the development of new pharmaceutical agents and functional materials. The provided protocols offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Potential Pharmacological Applications of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran represents a promising scaffold for the development of novel therapeutic agents. While direct pharmacological data for this specific molecule is limited in publicly available literature, the broader class of 2,3-dihydrobenzofuran derivatives has demonstrated significant potential across several key therapeutic areas, including inflammation, neuroprotection, and oncology. This document outlines potential applications based on structure-activity relationships gleaned from related compounds and provides detailed protocols for preclinical evaluation.

Potential Pharmacological Applications

The 2,3-dihydrobenzofuran core is a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Based on studies of analogous structures, this compound is hypothesized to have potential as:

  • An Anti-Inflammatory Agent: Derivatives of 2,3-dihydrobenzofuran have shown potent anti-inflammatory effects by modulating key inflammatory pathways.[1][2] Fluorinated and brominated benzofuran derivatives, for instance, have been shown to suppress the production of inflammatory mediators.[1][2]

  • A Neuroprotective Agent: The benzofuran scaffold is present in compounds investigated for the treatment of neurological disorders.[3] Related molecules have demonstrated protective effects in models of neurotoxicity and have been explored as ligands for receptors implicated in neurodegenerative diseases.[4][5][6]

  • An Anticancer Agent: Certain benzofuran derivatives have exhibited cytotoxic activity against various cancer cell lines.[7][8][9] The presence of halogen substituents, such as bromine, can enhance the anticancer properties of these molecules.[1][2]

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data from published studies on structurally related 2,3-dihydrobenzofuran derivatives.

Compound ClassBiological ActivityAssayTarget/MediatorIC50 (µM)Reference
Fluorinated DihydrobenzofuransAnti-inflammatoryLPS-stimulated macrophagesIL-61.2 - 9.04[1][2]
Fluorinated DihydrobenzofuransAnti-inflammatoryLPS-stimulated macrophagesCCL21.5 - 19.3[1][2]
Fluorinated DihydrobenzofuransAnti-inflammatoryLPS-stimulated macrophagesNitric Oxide (NO)2.4 - 5.2[1][2]
Fluorinated DihydrobenzofuransAnti-inflammatoryLPS-stimulated macrophagesPGE21.1 - 20.5[1][2]
Benzofuran-piperazine hybridAnti-inflammatoryLPS-stimulated RAW-264.7 cellsNitric Oxide (NO)5.28[9]
Benzofuran-piperazine hybridAnticancerA549 (Lung cancer) cell lineCell viability0.12[9]
Benzofuran-piperazine hybridAnticancerSGC7901 (Gastric cancer) cell lineCell viability2.75[9]
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazinesHistamine Receptor BindingRadioligand binding assayH3 Receptor (pKi)6.40[10]
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazinesHistamine Receptor BindingRadioligand binding assayH4 Receptor (pKi)6.06[10]

Experimental Protocols

The following are detailed protocols for the initial preclinical evaluation of this compound.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) assay

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • This compound (test compound)

  • Dexamethasone (positive control)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Inflammatory Mediators:

    • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

  • Nitric Oxide (NO) Assay:

    • Mix the supernatant with Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

  • TNF-α and IL-6 ELISA:

    • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.

In Vitro Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • MTT solution

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • This compound (test compound)

  • MK-801 (positive control)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For differentiation, reduce the serum concentration to 1% and add retinoic acid (10 µM) for 5-7 days.

  • Neurotoxicity Induction:

    • Seed differentiated cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Perform the MTT assay as described in the anti-inflammatory protocol to assess cell viability.

  • Cell Death Assessment (LDH Assay):

    • Measure the release of LDH into the culture medium using a commercially available kit as an indicator of cell death.

  • Data Analysis: Determine the concentration-dependent protective effect of the test compound against glutamate-induced cell death.

Visualizations

The following diagrams illustrate a potential anti-inflammatory signaling pathway that could be modulated by this compound and a general experimental workflow for its initial screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Test_Compound 5-Bromo-2-methyl-2,3- dihydro-1-benzofuran Test_Compound->IKK Inhibition?

Caption: Potential Anti-Inflammatory Mechanism of Action.

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro_screening In Vitro Screening start->in_vitro_screening anti_inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) in_vitro_screening->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., Glutamate-induced toxicity) in_vitro_screening->neuroprotection anticancer Anticancer Assays (Cancer cell line panel) in_vitro_screening->anticancer data_analysis Data Analysis (IC50 / EC50 Determination) anti_inflammatory->data_analysis neuroprotection->data_analysis anticancer->data_analysis hit_identification Hit Identification (Potent & Selective Compounds) data_analysis->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization

Caption: Preclinical Experimental Workflow.

References

Application Notes and Protocols for In Vitro Assays of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro assays for evaluating the biological activity of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran and its derivatives. The protocols described are based on established methodologies for testing benzofuran compounds and can be adapted for this specific molecule.

Anticancer Activity Assays

Benzofuran derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2][3] In vitro assays are crucial for determining the cytotoxic effects and understanding the mechanism of action of novel compounds like this compound.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[4]

Table 1: Representative Cytotoxicity Data for Bromo-Benzofuran Derivatives

Compound ReferenceCell LineIC50 (µM)Reference
3-bromomethyl-benzofuran-2-carboxylic acid ethyl esterK562 (Leukemia)5[2]
3-bromomethyl-benzofuran-2-carboxylic acid ethyl esterHL60 (Leukemia)0.1[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver Cancer)3.8 ± 0.5[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Cancer)3.5 ± 0.6[1]
3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesMCF-7 (Breast Cancer)Varies[3]
3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonesPC-3 (Prostate Cancer)Varies[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Apoptosis and Cell Cycle Analysis

Benzofuran derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[1] Flow cytometry-based assays are commonly used to investigate these mechanisms.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conceptual Diagram of Apoptosis Induction

Apoptosis_Induction compound This compound cancer_cell Cancer Cell compound->cancer_cell Enters pathway Pro-apoptotic Signaling (e.g., Caspase Activation) cancer_cell->pathway Triggers apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Caption: Simplified pathway of apoptosis induction in cancer cells.

Antimicrobial Activity Assays

Various benzofuran derivatives have shown promising antimicrobial activity against a range of bacteria and fungi.[5][6][7] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.

Table 2: Representative Antimicrobial Activity of Bromo-Benzofuran Derivatives

Compound ReferenceMicrobial StrainMIC (µg/mL)Reference
Bromo-substituted benzofuran derivativeS. aureus12.5[7]
Bromo-substituted benzofuran derivativeS. typhimurium12.5[7]
Bromo-substituted benzofuran derivativeE. coli25[7]
2,5-disubstituted-benzofuran with bromo groupS. typhi36.61-37.92 (mmol/L)[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination

MIC_Workflow start Start prepare_compound Serial Dilute Compound in 96-well Plate start->prepare_compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Wells prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective and Enzyme Inhibition Assays

Benzofuran derivatives have been investigated for their neuroprotective effects and their ability to inhibit specific enzymes, suggesting their potential in treating neurodegenerative diseases.[8][9]

Neuroprotective Effect Against Excitotoxicity

Experimental Protocol: NMDA-Induced Excitotoxicity Assay

  • Primary Cortical Neuron Culture: Isolate and culture primary cortical neurons from rat embryos.

  • Compound Pre-treatment: Pre-treat the cultured neurons with various concentrations of this compound for 1-2 hours.

  • NMDA Treatment: Induce excitotoxicity by exposing the neurons to N-methyl-D-aspartate (NMDA) for a specific duration.

  • Cell Viability Assessment: Measure neuronal viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of compound-treated neurons to that of neurons treated with NMDA alone to determine the neuroprotective effect.

Enzyme Inhibition Assays

Benzofuran derivatives have been identified as inhibitors of enzymes like sirtuin 2 (SIRT2) and casein kinase 2 (CK2), which are implicated in cancer and other diseases.[10][11]

Table 3: Representative Enzyme Inhibition Data for Benzofuran Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
Benzofuran derivativesSIRT23.81 - 95.21[10]
Dihydrodibenzofuran derivativesCK2As low as 0.0058[11]

Experimental Protocol: Kinase Inhibition Assay (e.g., CK2)

  • Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., recombinant human CK2), a specific peptide substrate, ATP, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway for Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Activity compound This compound kinase Target Kinase (e.g., CK2) compound->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates substrate Substrate Protein substrate->p_substrate downstream Downstream Cellular Effects (e.g., Proliferation) p_substrate->downstream atp ATP adp ADP atp->adp

Caption: Mechanism of action for a kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. Our aim is to help you identify and resolve common challenges encountered during your experiments, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main approaches for the synthesis of this compound are:

  • Direct Bromination: This involves the electrophilic aromatic substitution of 2-methyl-2,3-dihydro-1-benzofuran using a suitable brominating agent.

  • Intramolecular Cyclization: This route typically starts with a substituted phenol, such as 4-bromo-2-allylphenol, which undergoes cyclization to form the dihydrobenzofuran ring. This can be promoted by various catalysts, often palladium-based.

Q2: I am getting a low yield in my synthesis. What are the common causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • For Direct Bromination: Incomplete reaction, suboptimal temperature control leading to side reactions, or loss of product during workup and purification.

  • For Intramolecular Cyclization: Inefficient catalyst activity, incorrect solvent polarity, suboptimal temperature, or the presence of impurities in the starting material that inhibit the catalyst.

Q3: What are the likely impurities in my final product?

A3: Common impurities include:

  • Unreacted starting materials (e.g., 2-methyl-2,3-dihydro-1-benzofuran or 4-bromo-2-allylphenol).

  • Di-brominated or other poly-brominated products, particularly if an excess of the brominating agent is used in the direct bromination method.

  • Isomeric products, especially in cyclization reactions where regioselectivity can be an issue.

  • Byproducts from side reactions, such as oxidation of the starting material or product.

Q4: What is the best method for purifying this compound?

A4: Column chromatography is the most frequently reported and effective method for purifying the target compound from starting materials and byproducts.[1][2][3] The choice of eluent (typically a mixture of hexane and ethyl acetate) is crucial for achieving good separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation in Direct Bromination
Possible CauseSuggested Solution
Inactive Brominating Agent Use a fresh, high-purity source of your brominating agent (e.g., Br₂, NBS). Ensure proper storage to prevent degradation.
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS. If starting material persists, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature Electrophilic aromatic bromination can be highly sensitive to temperature. Ensure the reaction is conducted at the optimal temperature for your specific brominating agent and solvent system. Overheating can lead to decomposition and side product formation.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and selectivity. Chlorinated solvents like dichloromethane are commonly used. Ensure the solvent is anhydrous if required by the reaction conditions.
Problem 2: Formation of Multiple Products in Direct Bromination
Possible CauseSuggested Solution
Over-bromination This is a common side reaction. Use a stoichiometric amount of the brominating agent relative to the starting material. Adding the brominating agent slowly and at a low temperature can help control the reaction.
Formation of Regioisomers While the 5-position is generally favored for bromination due to electronic effects, other isomers can form. Optimize the reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. Purification by column chromatography will be necessary to separate the desired isomer.
Problem 3: Low Yield in Palladium-Catalyzed Intramolecular Cyclization
Possible CauseSuggested Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst from a reliable source. The presence of impurities in the starting material or solvent can poison the catalyst. Purify starting materials if necessary.
Suboptimal Ligand Choice The choice of ligand is critical in palladium-catalyzed reactions. The electronic and steric properties of the ligand can influence the reaction rate and selectivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate.
Incorrect Base The base plays a crucial role in many palladium-catalyzed cyclizations. The strength and nature of the base can affect the outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine). An inappropriate base can lead to a stalled reaction or decomposition.
Inappropriate Reaction Temperature The reaction temperature needs to be carefully optimized. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to catalyst decomposition or the formation of side products.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Analogs

Synthetic RouteStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
Direct Bromination2-methyl-2,3-dihydro-1-benzofuranBr₂, NaHCO₃Dichloromethane/Water0Not specifiedPrepChem
Intramolecular Cyclization4-bromo-2-allylphenolPd(OAc)₂, Ligand, BaseToluene80-120VariesGeneral method

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from a literature procedure.

Materials:

  • 2-methyl-2,3-dihydro-1-benzofuran

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of 2-methyl-2,3-dihydro-1-benzofuran, dichloromethane, water, and sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Prepare a solution of bromine in dichloromethane.

  • Add the bromine solution dropwise to the cooled reaction mixture over a period of 2.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 1.5 hours.

  • Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Combine the organic layers and wash with water.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Pathways to this compound

G Synthetic Pathways to this compound cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Intramolecular Cyclization Start_1 2-methyl-2,3-dihydro-1-benzofuran Product This compound Start_1->Product Br₂, NaHCO₃ Start_2 4-bromo-2-allylphenol

Caption: Overview of the main synthetic routes to the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Reaction Analyze Crude Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Significant Side Products? Incomplete->Side_Products No Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete->Optimize_Time_Temp Yes Optimize_Reagents Optimize Reagent Stoichiometry/Purity Side_Products->Optimize_Reagents Yes Purification_Loss Check for Loss During Workup/Purification Side_Products->Purification_Loss No End Improved Yield Optimize_Time_Temp->End Optimize_Conditions Optimize Catalyst/Solvent/Base Optimize_Reagents->Optimize_Conditions Optimize_Conditions->End Purification_Loss->End

Caption: A logical workflow for diagnosing and addressing low reaction yields.

Diagram 3: Experimental Workflow for Direct Bromination

G Experimental Workflow: Direct Bromination Step1 1. Prepare Reaction Mixture Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add Bromine Solution Dropwise Step2->Step3 Step4 4. Stir at 0°C Step3->Step4 Step5 5. Workup (Extraction & Washing) Step4->Step5 Step6 6. Dry and Concentrate Step5->Step6 Step7 7. Purify by Column Chromatography Step6->Step7 Final Pure Product Step7->Final

Caption: Step-by-step experimental workflow for the direct bromination synthesis.

References

Technical Support Center: Optimizing Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of dihydrobenzofurans, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction yield for dihydrobenzofuran synthesis is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent challenge in organic synthesis. A systematic approach to troubleshooting is crucial.[1][2] Common factors contributing to low yields in dihydrobenzofuran synthesis include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] It is advisable to perform small-scale trial reactions to identify the optimal conditions without committing large quantities of starting materials.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to unwanted side reactions or incomplete conversion of reactants.[1] Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous when necessary.

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If your specific synthesis is air-sensitive, it is imperative to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired dihydrobenzofuran product may be unstable under the reaction or workup conditions. Monitoring the reaction progress using techniques like TLC or LC-MS can help detect product degradation over time.[1]

The following workflow can guide your troubleshooting process for low yields:

LowYield_Troubleshooting cluster_solutions Solutions start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent and Solvent Purity verify_conditions->assess_purity Conditions OK optimize_params Systematically Optimize Reaction Parameters verify_conditions->optimize_params Incorrect check_atmosphere Ensure Inert Atmosphere (if needed) assess_purity->check_atmosphere Purity OK assess_purity->optimize_params Impure review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize_params Inadequate review_workup->optimize_params Losses Detected review_workup->optimize_params Workup OK adjust_conditions Adjust Temp/Time/ Concentration optimize_params->adjust_conditions purify_reagents Purify Reagents/ Use Dry Solvents optimize_params->purify_reagents improve_inert Improve Inert Atmosphere Technique optimize_params->improve_inert modify_workup Modify Extraction/ Purification Method optimize_params->modify_workup

Caption: Troubleshooting workflow for addressing low reaction yields.

Question 2: I am observing poor selectivity in my silver-promoted oxidative coupling reaction. What factors influence selectivity and how can I improve it?

Answer:

Achieving high selectivity is key to a successful synthesis. In silver-promoted oxidative coupling for dihydrobenzofuran synthesis, several factors can influence the selectivity:

  • Choice of Oxidant: The type and amount of the silver(I) oxidant are critical. Silver(I) oxide (Ag₂O) has been shown to be a highly efficient oxidant, providing a good balance between conversion and selectivity.[3] The stoichiometry of the oxidant is also crucial; for instance, using 0.5 equivalents of Ag₂O has been reported to be optimal in certain cases.[3]

  • Solvent Effects: The reaction solvent can significantly impact selectivity. Acetonitrile has been identified as a superior solvent compared to more traditional choices like dichloromethane and benzene, as it can form stable complexes with silver(I), leading to increased selectivity.[3]

  • Reaction Temperature: Temperature plays a vital role. While many of these reactions are conducted at room temperature, optimization may be required. Lowering the temperature to 0 °C can sometimes decrease both conversion and selectivity, whereas reflux conditions might improve selectivity up to a certain reaction time, after which side reactions can occur.[3]

  • Radical Intermediates: The mechanism often involves radical intermediates. The presence of radical initiators can drastically decrease selectivity by promoting alternative reaction pathways. Conversely, the role of radical inhibitors can be complex and may require careful investigation for your specific system.

Question 3: My palladium-catalyzed synthesis is producing significant side products. What are the common side reactions and how can I minimize them?

Answer:

Palladium-catalyzed reactions are powerful but can be prone to side reactions if not properly controlled. Common side products in Pd-catalyzed dihydrobenzofuran synthesis, particularly from o-iodoaryl acetates and dienes, include:

  • Homocoupling of the Aryl Iodide: This leads to the formation of biaryl compounds and consumes the starting material. Optimizing the catalyst loading and reaction temperature can help minimize this.

  • Isomerization of the Product: The initially formed dihydrobenzofuran can sometimes isomerize to other forms, especially under acidic conditions or at elevated temperatures. Buffering the reaction mixture can sometimes prevent this.

  • Decomposition of the Catalyst: The palladium catalyst can decompose, leading to the formation of palladium black and a cessation of the catalytic cycle. The use of appropriate ligands can stabilize the catalyst.

  • Hydrodehalogenation: The aryl iodide can be reduced, removing the iodine and preventing the desired cross-coupling. This is often more prevalent if there are sources of hydride in the reaction mixture.

To minimize these side reactions, consider the following:

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway.

  • Base and Additives: The nature and stoichiometry of the base can significantly influence the reaction outcome.

  • Temperature Control: Carefully controlling the reaction temperature is essential, as higher temperatures can promote side reactions.

Data Presentation: Comparative Tables

Table 1: Optimization of Oxidant for Silver(I)-Promoted Oxidative Coupling of Methyl Ferulate

Silver(I) ReagentOxidant (equiv.)Conversion (%)Selectivity (%)
Ag₂O0.567.785.8
Ag₂CO₃0.555.278.4
AgNO₃0.548.965.2
AgOAc0.535.155.9

Data extracted from a study on the synthesis of dihydrobenzofuran neolignans.[3]

Table 2: Effect of Solvent on Silver(I) Oxide-Promoted Oxidative Coupling

SolventConversion (%)Selectivity (%)
Acetonitrile67.785.8
Dichloromethane45.372.1
Benzene31.568.5
Tetrahydrofuran25.860.3

Data represents typical results for the oxidative coupling of methyl ferulate with 0.5 equiv. Ag₂O.

Table 3: Influence of Temperature on Silver(I) Oxide-Promoted Oxidative Coupling in Acetonitrile

TemperatureReaction Time (h)Conversion (%)Selectivity (%)
0 °C425.465.2
Room Temperature467.785.8
Reflux (82 °C)475.182.3
Reflux (82 °C)2088.970.1

Data for the oxidative coupling of methyl ferulate with 0.5 equiv. Ag₂O in acetonitrile.[3]

Experimental Protocols

Protocol 1: Silver(I) Oxide-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis

This protocol is adapted from a procedure for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.[3]

Materials:

  • Methyl ferulate (1 equiv.)

  • Silver(I) oxide (Ag₂O) (0.5 equiv.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl ferulate.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the methyl ferulate. The concentration should be optimized for the specific substrate.

  • Addition of Oxidant: Add silver(I) oxide to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the celite pad with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired dihydrobenzofuran.

Protocol 2: Rhodium(III)-Catalyzed C-H Activation/Annulation for Dihydrobenzofuran Synthesis

This protocol describes a general procedure for the Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamides and alkylidenecyclopropanes.[4]

Materials:

  • N-Phenoxyacetamide (1 equiv.)

  • Alkylidenecyclopropane (2 equiv.)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • Reaction Setup: To a Schlenk tube, add the N-phenoxyacetamide, [RhCp*Cl₂]₂, AgSbF₆, and pivalic acid.

  • Solvent and Reactant Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add 1,2-dichloroethane and the alkylidenecyclopropane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the optimized reaction time (typically 12-24 hours).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent to isolate the dihydrobenzofuran product.

Visualizations: Reaction Workflows and Mechanisms

Diagram 1: General Workflow for Dihydrobenzofuran Synthesis and Optimization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization reagent_prep Reagent & Solvent Preparation/Purification reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup synthesis Dihydrobenzofuran Synthesis reaction_setup->synthesis monitoring Reaction Monitoring (TLC, LC-MS) synthesis->monitoring workup Workup & Purification (Column Chromatography) monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization optimization Yield/Selectivity Analysis & Optimization characterization->optimization optimization->reagent_prep Iterate

Caption: A generalized experimental workflow for dihydrobenzofuran synthesis.

Diagram 2: Proposed Mechanism for Silver(I) Oxide-Promoted Oxidative Coupling

Silver_Mechanism substrate 2 x Phenylpropanoid Substrate radical Phenoxy Radical Intermediate substrate->radical Oxidation ag2o Ag₂O ag2o->radical coupling Radical Coupling (C-C Bond Formation) radical->coupling cyclization Intramolecular Cyclization coupling->cyclization product Dihydrobenzofuran Product cyclization->product

Caption: Simplified mechanism of Ag₂O-promoted oxidative coupling.

Diagram 3: Catalytic Cycle for Rhodium(III)-Catalyzed C-H Activation

Rhodium_Cycle rh_catalyst [Rh(III)] |  Catalyst intermediate1 Rh(III) Intermediate (C-H Activation) rh_catalyst:f1->intermediate1 substrate N-Phenoxyacetamide substrate->intermediate1 alkene Alkene/Diene intermediate2 Migratory Insertion alkene->intermediate2 intermediate1->intermediate2 intermediate3 Reductive Elimination intermediate2->intermediate3 intermediate3->rh_catalyst:f0 Catalyst Regeneration product Dihydrobenzofuran Product intermediate3->product

Caption: A representative catalytic cycle for Rh(III)-catalyzed C-H activation.

References

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the intramolecular cyclization of the 2-allyl-4-bromophenol precursor.

  • Incomplete Reaction: The cyclization may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Suboptimal Reaction Temperature: The ideal temperature for cyclization is crucial. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the formation of degradation products or the fully aromatized benzofuran byproduct. Experiment with a temperature gradient to find the optimal condition for your specific catalytic system.

  • Catalyst Inactivity: If using a catalyst (e.g., palladium, copper, or acid), ensure its activity. For metal catalysts, ensure they are not poisoned and are used under the recommended atmosphere (e.g., inert gas for palladium catalysis). For acid catalysts, ensure the concentration is appropriate, as high concentrations can sometimes promote side reactions.

  • Poor Quality Starting Material: Impurities in the 2-allyl-4-bromophenol starting material can interfere with the reaction. Purify the starting material by column chromatography or distillation before use.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate from the desired product. What are these likely byproducts?

A2: The formation of byproducts is a common challenge. The table below summarizes the most probable byproducts, their identification, and strategies for mitigation.

ByproductIdentification (Typical Rf on Silica Gel)Likely CauseMitigation Strategy
Unreacted 2-allyl-4-bromophenol Lower Rf than the product (more polar)Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.Increase reaction time, optimize temperature, or add fresh catalyst. Monitor reaction progress by TLC until the starting material spot disappears.
5-Bromo-2-methyl-1-benzofuran Higher Rf than the product (less polar)Over-oxidation or dehydrogenation of the dihydrobenzofuran product, often promoted by high temperatures or the presence of an oxidant.Use a milder oxidant or exclude air from the reaction by running it under an inert atmosphere (e.g., Nitrogen or Argon). Lowering the reaction temperature can also help.
Isomeric Dihydrobenzofurans Similar Rf to the productRearrangement of the allyl group or non-selective cyclization. This is less common with a methyl substituent at the 2-position.The choice of catalyst can influence regioselectivity. For instance, some palladium catalysts offer high selectivity for the formation of the desired isomer.
Polymeric/Degradation Products Baseline or streaking on TLCStrong acidic conditions or high temperatures can lead to polymerization of the starting material or product.Use a milder acid catalyst or a lower concentration. Ensure the reaction temperature is carefully controlled.

Q3: How can I effectively purify the crude product to remove these byproducts?

A3: Purification of this compound typically involves column chromatography on silica gel.

  • Column Chromatography: A solvent system of ethyl acetate in hexanes (e.g., starting with 2-5% ethyl acetate) is generally effective. The less polar 5-Bromo-2-methyl-1-benzofuran will elute first, followed by the desired product. The more polar unreacted starting material will elute last.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can further enhance purity.

Experimental Protocols

A common synthetic route to this compound is the acid-catalyzed intramolecular cyclization of 2-allyl-4-bromophenol.

Protocol: Acid-Catalyzed Cyclization of 2-allyl-4-bromophenol

  • Reaction Setup: To a solution of 2-allyl-4-bromophenol (1 equivalent) in a suitable solvent such as toluene or dichloromethane (0.1-0.5 M), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (the exact temperature will depend on the solvent) and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow start Start: 2-allyl-4-bromophenol reaction Acid-Catalyzed Cyclization start->reaction workup Aqueous Work-up (NaHCO3, H2O, Brine) reaction->workup isolation Drying and Solvent Removal workup->isolation purification Column Chromatography isolation->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_tree issue Low Yield or Impure Product sm_present Starting Material Present in Crude? issue->sm_present high_rf_spot Higher Rf Byproduct Present? issue->high_rf_spot multiple_spots Multiple Unidentified Spots? issue->multiple_spots sm_present->high_rf_spot No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes high_rf_spot->multiple_spots No over_oxidation Over-oxidation to Benzofuran high_rf_spot->over_oxidation Yes side_reactions Side Reactions/ Degradation multiple_spots->side_reactions Yes increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst inert_atm Use Inert Atmosphere over_oxidation->inert_atm lower_temp Lower Reaction Temperature over_oxidation->lower_temp optimize_conditions Re-optimize Catalyst and Temperature side_reactions->optimize_conditions purify_sm Purify Starting Material side_reactions->purify_sm

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a three-step process: O-alkylation of 4-bromophenol with a crotyl halide, followed by a Claisen rearrangement, and subsequent intramolecular cyclization.

Issue 1: Low Yield of 4-Bromophenyl Crotyl Ether (O-Alkylation Step)

Question Possible Causes Troubleshooting Steps
Q1: My O-alkylation of 4-bromophenol with crotyl bromide/chloride is giving a low yield. What are the common pitfalls? 1. Incomplete deprotonation of 4-bromophenol: The phenoxide is the active nucleophile. 2. Competing C-alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, direct alkylation on the aromatic ring can occur. 3. Side reactions of the crotyl halide: Elimination or polymerization of the crotyl halide can be problematic. 4. Reaction temperature is too high or too low: Inappropriate temperature can lead to side reactions or slow reaction rates.1. Base Selection: Use a suitable base to ensure complete deprotonation of the phenol. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the base is anhydrous. 2. Solvent Choice: Aprotic polar solvents like acetone, DMF, or acetonitrile are generally preferred for O-alkylation as they favor the phenoxide acting as an oxygen nucleophile. 3. Control Temperature: Maintain a moderate reaction temperature, typically between room temperature and 60°C, to minimize side reactions of the electrophile. 4. Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product to avoid prolonged reaction times that can lead to byproduct formation.

Issue 2: Inefficient Claisen Rearrangement and Regioselectivity Problems

Question Possible Causes Troubleshooting Steps
Q2: The Claisen rearrangement of my 4-bromophenyl crotyl ether is sluggish, or I am getting a mixture of regioisomers. 1. Insufficient thermal energy: The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that typically requires heat. 2. Steric hindrance: The bromine atom at the para position should not sterically hinder the ortho rearrangement. However, other substituents could. 3. Formation of the undesired regioisomer: While the ortho positions are electronically favored, in some cases, migration to the other ortho position can occur, leading to a mixture of products.[2][3][4][5]1. Optimize Reaction Temperature: The rearrangement is often carried out at temperatures between 180-220°C. If the reaction is slow, a higher temperature might be necessary. Microwave-assisted heating can also be effective in reducing reaction times and improving yields.[6] 2. Use of Lewis Acids: Lewis acids such as BCl₃, AlCl₃, or TiCl₄ can catalyze the Claisen rearrangement at lower temperatures, often with improved regioselectivity. 3. Solvent Effects: High-boiling, non-polar solvents like diphenyl ether or N,N-diethylaniline are commonly used for thermal rearrangements. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane or 1,2-dichloroethane are suitable.

Issue 3: Low Yield of this compound (Intramolecular Cyclization Step)

Question Possible Causes Troubleshooting Steps
Q3: The final cyclization of the ortho-crotylphenol is not proceeding to completion or is forming byproducts. 1. Ineffective catalyst: The cyclization can be acid-catalyzed or metal-catalyzed. The choice and activity of the catalyst are crucial. 2. Formation of the aromatized benzofuran: Dehydration of the dihydrobenzofuran intermediate can lead to the formation of 5-bromo-2-methyl-1-benzofuran as a significant byproduct. 3. Polymerization: The olefinic side chain can undergo polymerization under acidic conditions.1. Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) can be used to promote the intramolecular hydroalkoxylation. The reaction should be carefully monitored to prevent dehydration. 2. Metal Catalysis: Palladium-based catalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are known to catalyze the oxidative cyclization of ortho-allylphenols to form dihydrobenzofurans.[7][8] The use of an oxidant like benzoquinone (BQ) may be required. 3. Control of Reaction Conditions: Lowering the reaction temperature and using a milder acid catalyst can help to minimize the formation of the aromatized byproduct and prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: Each step is crucial, but the Claisen rearrangement and the final intramolecular cyclization often present the most significant challenges. Optimizing the regioselectivity of the Claisen rearrangement and preventing the formation of the aromatized benzofuran during cyclization are key to achieving a high overall yield.

Q2: Are there any one-pot procedures available for this synthesis?

A2: While a one-pot reaction from 4-bromophenol to the final product is not commonly reported for this specific molecule, it is sometimes possible to perform the Claisen rearrangement and intramolecular cyclization in a single step by heating the aryl crotyl ether in the presence of a suitable acid catalyst. However, this may require significant optimization to balance the conditions for both reactions.

Q3: How can I purify the final product, this compound?

A3: The final product is typically purified by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The exact ratio will depend on the polarity of any byproducts.

Q4: What are the expected spectroscopic signatures for the final product?

A4: In the ¹H NMR spectrum, you should expect to see characteristic signals for the methyl group (a doublet), the methine proton at the 2-position (a multiplet), and the diastereotopic methylene protons at the 3-position (two separate multiplets). The aromatic protons will also show a distinct splitting pattern. The ¹³C NMR will show the corresponding signals for the aliphatic and aromatic carbons. Mass spectrometry should confirm the molecular weight of the compound.

Data Presentation

Table 1: Illustrative Yields of 4-Bromophenyl Crotyl Ether under Various O-Alkylation Conditions.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetone601275
2NaHDMF25685
3t-BuOKTHF25482
4K₂CO₃DMF801265 (with byproducts)

Note: These are representative yields and may vary based on specific experimental conditions.

Table 2: Comparison of Thermal vs. Lewis Acid-Catalyzed Claisen Rearrangement.

Entry Conditions Temperature (°C) Time (h) Yield of ortho-crotylphenol (%)
1Thermal (N,N-diethylaniline)200870
2BCl₃ (DCM)0 - 25285
3AlCl₃ (DCM)25380

Note: Yields are illustrative and highlight general trends.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromophenyl Crotyl Ether (O-Alkylation)

  • To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add crotyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (around 60°C) and monitor the reaction progress by TLC.

  • After completion (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-bromophenyl crotyl ether.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Thermal Claisen Rearrangement and Intramolecular Cyclization

  • Place the crude or purified 4-bromophenyl crotyl ether in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent such as N,N-diethylaniline.

  • Heat the mixture to a high temperature (e.g., 200-220°C) and maintain for several hours, monitoring the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Cool the reaction mixture and dilute with a suitable organic solvent like diethyl ether.

  • Wash the organic layer successively with dilute HCl to remove the N,N-diethylaniline, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product, which may contain both the ortho-crotylphenol and the cyclized dihydrobenzofuran, can be subjected to acid-catalyzed cyclization if the reaction is incomplete.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization

  • Dissolve the crude product from the Claisen rearrangement (containing 2-crotyl-4-bromophenol) in a solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Stir the mixture at room temperature or with gentle heating, monitoring the cyclization by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4_bromophenol 4-Bromophenol o_alkylation O-Alkylation 4_bromophenol->o_alkylation crotyl_halide Crotyl Halide crotyl_halide->o_alkylation aryl_crotyl_ether 4-Bromophenyl Crotyl Ether o_alkylation->aryl_crotyl_ether claisen_rearrangement Claisen Rearrangement ortho_crotylphenol 2-Crotyl-4-bromophenol claisen_rearrangement->ortho_crotylphenol cyclization Intramolecular Cyclization final_product 5-Bromo-2-methyl-2,3- dihydro-1-benzofuran cyclization->final_product aryl_crotyl_ether->claisen_rearrangement ortho_crotylphenol->cyclization

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Overall Yield step1 Check O-Alkylation Yield start->step1 step2 Check Claisen Rearrangement step1->step2 Good sol1 Optimize Base/Solvent for O-Alkylation step1->sol1 Low step3 Check Cyclization Yield step2->step3 Good sol2 Optimize Temperature/ Use Lewis Acid for Rearrangement step2->sol2 Low/Mixture sol3 Optimize Catalyst/Temp for Cyclization step3->sol3 Low/Byproducts

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Brominated Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of brominated dihydrobenzofurans.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of brominated dihydrobenzofurans in a question-and-answer format.

Issue 1: Presence of Multiple Spots on TLC After Bromination

Question: My TLC plate of the crude reaction mixture shows multiple spots. How do I identify the product and the impurities?

Answer: Multiple spots on the TLC plate are common after a bromination reaction. The spots likely correspond to the starting material (dihydrobenzofuran), the desired monobrominated product, dibrominated byproducts, and potentially regioisomers of the monobrominated product.

Identification Strategy:

  • Starting Material: The starting dihydrobenzofuran is the least polar compound and will have the highest Rf value.

  • Monobrominated Product: The desired product will be more polar than the starting material and thus have a lower Rf value.

  • Dibrominated Byproducts: These are typically the most polar compounds and will have the lowest Rf values.

  • Regioisomers: Regioisomers of the monobrominated product often have very similar Rf values, making them difficult to distinguish by TLC alone.

Troubleshooting Workflow for Spot Identification

G A Crude Reaction Mixture TLC B Multiple Spots Observed A->B C Co-spot with Starting Material? B->C D Yes: Unreacted Starting Material C->D Spot with highest Rf E No: Proceed to Isomer Identification C->E F Are spots very close in Rf? E->F G Yes: Likely Regioisomers F->G H No: Likely Mono- vs. Di-brominated F->H I Isolate spots by prep-TLC or column G->I H->I J Characterize by NMR and MS I->J

Caption: Troubleshooting logic for identifying compounds on a TLC plate.

Issue 2: Difficulty in Separating Regioisomers

Question: I have confirmed the presence of regioisomers of my monobrominated dihydrobenzofuran, and they are co-eluting during column chromatography. How can I improve their separation?

Answer: Separating regioisomers is a common challenge due to their similar polarities. Here are several strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A less polar solvent system will generally provide better separation for compounds with close Rf values. Try mixtures of hexanes or heptane with ethyl acetate, dichloromethane, or diethyl ether in varying ratios.

    • Gradient Elution: Employ a shallow gradient elution, starting with a very non-polar solvent system and slowly increasing the polarity. This can help to resolve closely eluting compounds.

    • Column Size and Packing: Use a longer, narrower column with a smaller particle size silica gel to increase the number of theoretical plates and improve resolution.

  • Recrystallization:

    • Solvent Screening: Perform a systematic solvent screen to find a solvent or solvent pair in which the desired isomer has lower solubility than the undesired isomer. Common solvents to try include ethanol, methanol, isopropanol, hexanes, and ethyl acetate, as well as mixtures like hexanes/ethyl acetate.

    • Fractional Crystallization: If a suitable single solvent is not found, fractional crystallization can be attempted. This involves partially dissolving the mixture and separating the resulting crystals from the mother liquor, which will be enriched in the more soluble isomer.

Logical Flow for Isomer Separation

G A Regioisomers Co-elute B Optimize Column Chromatography A->B C Try Different Solvent Systems B->C D Employ Shallow Gradient B->D E Use Longer/Narrower Column B->E F Separation Successful? E->F G Yes: Isolate Product F->G H No: Attempt Recrystallization F->H I Perform Solvent Screen H->I J Attempt Fractional Crystallization H->J K Separation Successful? J->K L Yes: Isolate Product K->L M No: Consider Preparative HPLC K->M

Caption: Decision tree for separating regioisomers.

Issue 3: Low Yield After Purification

Question: My yield of the purified brominated dihydrobenzofuran is very low. What are the potential causes and how can I improve it?

Answer: Low recovery can occur at various stages of the purification process.

  • During Work-up:

    • Incomplete Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

    • Product Instability: Brominated dihydrobenzofurans may have limited stability in acidic or basic conditions. Neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH.

  • During Column Chromatography:

    • Irreversible Adsorption: The compound may be strongly adsorbing to the silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of triethylamine in the eluent.

    • Product Streaking: If the compound streaks on the column, it can lead to broad fractions and difficult separation, resulting in lower yields of pure product. Ensure proper column packing and sample loading.

  • During Recrystallization:

    • Using Too Much Solvent: The most common cause of low yield in recrystallization is using an excessive amount of solvent, which leads to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the bromination of dihydrobenzofuran?

A1: The most common impurities include:

  • Unreacted starting material (2,3-dihydrobenzofuran).

  • Over-brominated products, such as dibromo- and tribromo-dihydrobenzofurans.

  • Regioisomers of the desired monobrominated product.

  • Byproducts from the brominating agent (e.g., succinimide if NBS is used).

Q2: What are the recommended starting conditions for flash column chromatography of brominated dihydrobenzofurans?

A2: A good starting point for flash column chromatography is a solvent system of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity. The ideal solvent system should give an Rf value of approximately 0.2-0.3 for the desired product on a TLC plate. For some brominated dihydrobenzofurans, a mixture of ethyl acetate and dichloromethane has been shown to be effective.[1]

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization can be a very effective purification method, particularly if the impurities have significantly different solubilities from the desired product. However, for crude reaction mixtures containing multiple components with similar properties (like regioisomers), a preliminary purification by column chromatography is often necessary to remove the bulk of the impurities before a final recrystallization to achieve high purity.

Q4: How can I assess the purity of my final product?

A4: The purity of the final product should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and can often resolve isomers that are difficult to separate by other means.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of any remaining impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Data Presentation

Table 1: Comparison of Purification Methods for Brominated Dibenzofurans

CompoundPurification MethodSolvent SystemYield (%)Purity (%)Reference
7,9-Dibromo-8-hydroxy-1,2-dihydrodibenzo[b,d]furan-3(4H)-onePrecipitationTHF/Water8591 (HPLC)[1]
7,9-Dichloro-8-hydroxy-1,2-dihydrodibenzo[b,d]furan-3(4H)-oneFlash Column ChromatographyEthyl acetate:CH2Cl2 (0:100 → 100:0)1999 (HPLC)[1]
8-Hydroxy-1,2-dihydrodibenzo[b,d]furan-3(4H)-oneFlash Column ChromatographyEthyl acetate:Dichloromethane (0:1 → 1:9)3898 (HPLC)[1]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Column Preparation: Select an appropriately sized column and slurry pack with silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude brominated dihydrobenzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

Experimental Workflow for Synthesis and Purification

G A Dihydrobenzofuran Starting Material B Bromination Reaction (e.g., NBS) A->B C Aqueous Work-up B->C D Crude Product C->D E Purification D->E F Column Chromatography E->F Primary Purification G Recrystallization E->G Final Purification F->G H Purity Analysis (HPLC, NMR) G->H I Pure Brominated Dihydrobenzofuran H->I

Caption: General workflow for the synthesis and purification of brominated dihydrobenzofurans.

References

preventing side reactions in the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of the synthesis: the formation of the 2-methyl-2,3-dihydro-1-benzofuran core and the subsequent bromination.

Stage 1: Synthesis of 2-methyl-2,3-dihydro-1-benzofuran via Acid-Catalyzed Cyclization of o-Allylphenol

Issue 1.1: Low Yield of 2-methyl-2,3-dihydro-1-benzofuran and Presence of Starting Material (o-Allylphenol)

  • Potential Cause: Incomplete reaction due to insufficient acid catalyst, low reaction temperature, or short reaction time.

  • Suggested Solution:

    • Ensure the appropriate molar equivalent of the acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) is used.

    • Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Extend the reaction time until the starting material is consumed.

Issue 1.2: Formation of an Isomeric Byproduct (Chromane)

  • Potential Cause: The cyclization of o-allylphenol can sometimes lead to the formation of the six-membered ring chromane as a side product, especially under certain acidic conditions.

  • Suggested Solution:

    • Careful selection of the acid catalyst can influence the regioselectivity of the cyclization. Lewis acids may favor the formation of the five-membered dihydrobenzofuran ring.

    • Optimize the reaction temperature; higher temperatures might favor the formation of the thermodynamically more stable product.

Stage 2: Bromination of 2-methyl-2,3-dihydro-1-benzofuran

Issue 2.1: Formation of Multiple Brominated Isomers

  • Potential Cause: The ether oxygen and the alkyl group of the dihydrofuran ring are ortho-, para-directing activators for electrophilic aromatic substitution. This can lead to the formation of not only the desired 5-bromo isomer but also other isomers such as the 7-bromo and potentially the 6-bromo derivatives.[1][2][3][4]

  • Suggested Solution:

    • Control Reaction Temperature: Perform the bromination at low temperatures (e.g., 0°C or below) to increase the regioselectivity of the reaction.

    • Choice of Brominating Agent: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine, which can offer better control over the reaction.

    • Purification: Separation of the isomers can be achieved by column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[5]

Issue 2.2: Over-bromination Resulting in Di- or Poly-brominated Products

  • Potential Cause: The dihydrobenzofuran ring is an activated aromatic system, making it susceptible to further bromination.[2][6]

  • Suggested Solution:

    • Stoichiometry: Use a stoichiometric amount (1.0 equivalent) of the brominating agent.

    • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

    • Monitoring: Closely monitor the reaction progress by TLC or GC-MS to quench the reaction once the starting material is consumed.

Issue 2.3: Dehydrogenation to 5-Bromo-2-methyl-1-benzofuran

  • Potential Cause: The dihydrobenzofuran ring can be sensitive to oxidation, especially under harsh reaction conditions or during workup, leading to the formation of the aromatic benzofuran. The presence of excess brominating agent or exposure to air and light for extended periods can promote this side reaction.

  • Suggested Solution:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Minimize the reaction time and work up the reaction mixture promptly.

    • Use a mild quenching agent to remove any excess brominating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct route is the electrophilic bromination of 2-methyl-2,3-dihydro-1-benzofuran. The precursor, 2-methyl-2,3-dihydro-1-benzofuran, is typically synthesized via an intramolecular cyclization of o-allylphenol under acidic conditions.

Q2: What are the most common side products in the bromination of 2-methyl-2,3-dihydro-1-benzofuran?

A2: The most common side products are constitutional isomers, primarily the 7-bromo and 6-bromo derivatives, due to the ortho-, para-directing nature of the substituents on the benzene ring.[1][2][3][4] Over-bromination can also lead to the formation of di-bromo products. Another potential side product is the aromatized 5-Bromo-2-methyl-1-benzofuran.

Q3: How can I minimize the formation of isomeric byproducts during bromination?

A3: To minimize the formation of isomers, it is crucial to control the reaction conditions. Lowering the reaction temperature can enhance the selectivity for the para-substituted product (5-bromo). Using a less reactive brominating agent, such as N-bromosuccinimide (NBS), can also provide better control over the regioselectivity.

Q4: How can I separate the desired 5-Bromo isomer from other brominated isomers?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.[5] Column chromatography using a suitable eluent system is the most common method. For difficult separations, preparative HPLC with a C18 or phenyl-hexyl column can be effective.[5]

Q5: My reaction yields are consistently low. What are the likely causes?

A5: Low yields can stem from several factors. In the cyclization step, incomplete reaction is a common issue. Ensure sufficient catalyst and adequate reaction time and temperature. In the bromination step, product loss can occur during workup and purification. Careful extraction and optimized chromatography conditions are essential.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of 2-methyl-2,3-dihydro-1-benzofuran (Illustrative Data)

EntryBrominating AgentSolventTemperature (°C)5-Bromo Isomer (%)7-Bromo Isomer (%)Di-bromo Products (%)
1Br₂CH₂Cl₂25603010
2Br₂CH₂Cl₂075205
3NBSCCl₄2580155
4NBSCCl₄08510<5

Note: This table presents illustrative data based on general principles of electrophilic aromatic substitution and is intended to guide optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-2,3-dihydro-1-benzofuran
  • To a stirred solution of o-allylphenol (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of an acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 2-methyl-2,3-dihydro-1-benzofuran (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 1.0 equivalent) in the same solvent to the cooled solution.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to separate the isomers.

Visualizations

Synthesis_Pathway o_allylphenol o-Allylphenol dihydrobenzofuran 2-methyl-2,3-dihydro- 1-benzofuran o_allylphenol->dihydrobenzofuran  Acid-catalyzed  cyclization bromo_dihydrobenzofuran 5-Bromo-2-methyl-2,3-dihydro- 1-benzofuran dihydrobenzofuran->bromo_dihydrobenzofuran  Bromination

Caption: Overall synthetic pathway for this compound.

Bromination_Side_Reactions start 2-methyl-2,3-dihydro- 1-benzofuran desired_product 5-Bromo (Desired) start->desired_product  Br+ isomer_7 7-Bromo Isomer start->isomer_7  Br+ isomer_6 6-Bromo Isomer start->isomer_6  Br+ dibromo Di-bromo Products start->dibromo  Excess Br+ aromatized 5-Bromo-2-methyl- 1-benzofuran desired_product->aromatized  Oxidation

Caption: Potential side reactions during the bromination step.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No good_yield Good Yield reaction_complete->good_yield Yes check_conditions Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions isomer_issue Isomeric Impurities? good_yield->isomer_issue optimize_purification Optimize Purification (Column Chromatography, HPLC) isomer_issue->optimize_purification Yes overbromination_issue Over-bromination? isomer_issue->overbromination_issue No overbromination_issue->check_conditions Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-up Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the multi-step synthesis of this compound. The synthesis is typically a three-step process:

  • O-Alkylation: Synthesis of 1-bromo-4-(but-2-en-1-yloxy)benzene from 4-bromophenol and crotyl bromide.

  • Claisen Rearrangement: Thermal rearrangement of 1-bromo-4-(but-2-en-1-yloxy)benzene to 4-bromo-2-(but-2-en-1-yl)phenol.

  • Cyclization: Acid-catalyzed intramolecular cyclization to form the final product.

Problem 1: Low Yield in the O-Alkylation Step

Potential CauseSuggested Solution
Incomplete Deprotonation of 4-bromophenol Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used. For solid bases, ensure they are finely powdered and the reaction mixture is vigorously stirred to ensure proper mixing.
Side Reactions of Crotyl Bromide Crotyl bromide is reactive and can undergo side reactions. Add it slowly to the reaction mixture, and consider maintaining a moderate temperature (e.g., room temperature to 50°C) to control reactivity.
Loss of Product During Work-up The ether product is relatively non-polar. Ensure efficient extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions to maximize recovery.
Reaction Solvent Issues Use a polar aprotic solvent like acetone or DMF to ensure the solubility of the phenoxide salt. Ensure the solvent is dry if using a moisture-sensitive base like NaH.

Problem 2: Incomplete Claisen Rearrangement or Formation of Byproducts

Potential CauseSuggested Solution
Suboptimal Reaction Temperature The Claisen rearrangement is a thermal process and requires high temperatures, often in the range of 180-220°C.[1] Ensure the reaction temperature is sufficiently high and maintained consistently. Use a high-boiling solvent like N,N-diethylaniline or perform the reaction neat if the starting material is a liquid at the reaction temperature.
Formation of para-rearranged Product If the ortho positions on the phenol are blocked, a para-rearranged product can form.[2] For 4-bromophenol, the ortho position is available, so this is less likely. However, steric hindrance could favor para rearrangement. Ensure the reaction is run under conditions that favor the ortho rearrangement.
Decomposition of Starting Material or Product At high temperatures, decomposition can occur. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating once the reaction is complete. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 3: Low Yield or Impurities in the Final Cyclization Step

Potential CauseSuggested Solution
Inefficient Cyclization The cyclization of the 2-allylphenol intermediate is typically acid-catalyzed. Use a strong acid catalyst such as sulfuric acid or polyphosphoric acid.[3] The reaction may require heating to proceed at a reasonable rate.
Formation of Dehydration Products Strong acidic conditions and heat can lead to the formation of benzofuran by dehydration of the dihydrobenzofuran product. Use the minimum amount of acid catalyst necessary and monitor the reaction closely to avoid over-reaction.
Polymerization of the Alkene The alkene moiety in the intermediate can polymerize under strong acidic conditions. Add the acid catalyst at a lower temperature and then gently heat the reaction mixture.
Incomplete Conversion If the reaction is sluggish, consider increasing the temperature or the amount of acid catalyst. However, be mindful of the potential for increased byproduct formation.

Problem 4: Difficulty in Purifying the Final Product

Potential CauseSuggested Solution
Presence of Close-Boiling Impurities If distillation is used for purification, closely related isomers or byproducts may be difficult to separate. A fractional distillation column may be necessary.
Co-elution of Impurities in Column Chromatography Optimize the solvent system for flash column chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one.
Residual Acid from the Cyclization Step Ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst before purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical scale-up protocol for the synthesis of this compound?

A1: A common and scalable three-step synthesis is outlined below. Note that specific quantities and conditions may need to be optimized for your specific equipment and scale.

Experimental Protocol

Step 1: Synthesis of 1-bromo-4-(but-2-en-1-yloxy)benzene

  • To a stirred suspension of 4-bromophenol and a slight molar excess of potassium carbonate in acetone, slowly add crotyl bromide at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the 4-bromophenol is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ether.

Step 2: Claisen Rearrangement to 4-bromo-2-(but-2-en-1-yl)phenol

  • Heat the crude 1-bromo-4-(but-2-en-1-yloxy)benzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200°C under an inert atmosphere.[1]

  • Maintain the temperature and monitor the rearrangement by TLC or GC-MS.

  • Once the rearrangement is complete, cool the reaction mixture. If a solvent was used, it can be removed by vacuum distillation. The crude product can be purified by column chromatography or used directly in the next step.

Step 3: Cyclization to this compound

  • Dissolve the crude 4-bromo-2-(but-2-en-1-yl)phenol in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at room temperature.[3]

  • Heat the mixture to reflux and monitor the cyclization by TLC or GC-MS.

  • After completion, cool the reaction, wash with water and saturated sodium bicarbonate solution, dry the organic layer, and concentrate.

  • Purify the final product by vacuum distillation or flash column chromatography.

Q2: What are the expected yields for each step on a larger scale?

A2: Yields can vary depending on the scale and optimization. Typical yields for each step are:

  • O-Alkylation: 85-95%

  • Claisen Rearrangement: 70-85%

  • Cyclization: 75-90%

Q3: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the progress of each step.

  • Product Characterization: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential for structural confirmation. Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify functional groups.

Q4: Are there any specific safety precautions to consider for this synthesis?

A4:

  • Crotyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • The Claisen rearrangement is performed at high temperatures and should be conducted with appropriate shielding and temperature control.

  • Strong acids like sulfuric acid and polyphosphoric acid are corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Summary of Reaction Parameters for Scale-up Synthesis

StepKey ReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
O-Alkylation 4-bromophenol, Crotyl bromide, K₂CO₃AcetoneReflux (~56°C)4-8 hours85-95
Claisen Rearrangement 1-bromo-4-(but-2-en-1-yloxy)benzeneNeat or N,N-diethylaniline180-220°C2-6 hours70-85
Cyclization 4-bromo-2-(but-2-en-1-yl)phenol, H₂SO₄ (cat.)TolueneReflux (~110°C)1-3 hours75-90

Visualization

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Cyclization A 4-Bromophenol + Crotyl Bromide B Add K2CO3 in Acetone A->B Reagents C Reflux B->C Reaction D Work-up & Purification C->D Isolation E 1-Bromo-4-(but-2-en-1-yloxy)benzene D->E Product 1 F 1-Bromo-4-(but-2-en-1-yloxy)benzene G Heat to ~200°C (Neat or in Solvent) F->G Thermal Rearrangement H Cool & Purify (optional) G->H Isolation I 4-Bromo-2-(but-2-en-1-yl)phenol H->I Intermediate J 4-Bromo-2-(but-2-en-1-yl)phenol K Add H2SO4 (cat.) in Toluene J->K Reagents L Reflux K->L Reaction M Work-up & Purification L->M Isolation N This compound M->N Final Product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Resolving Impurities in 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes for dihydrobenzofurans, the most probable impurities include:

  • Unreacted Starting Materials: Such as the corresponding bromophenol or allyl-substituted precursors.

  • Over-brominated or Under-brominated Analogs: Molecules with incorrect bromination patterns on the aromatic ring.

  • Oxidized Byproducts: The dihydrofuran ring can be susceptible to oxidation, leading to the formation of the corresponding benzofuran.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., hexane, ethyl acetate, dichloromethane).

  • Catalyst Residues: If transition metals like palladium are used in the synthesis, trace amounts may remain.

Q2: My purified this compound is a yellow oil, but I was expecting a solid. Does this indicate impurity?

A2: Not necessarily. While many benzofuran derivatives are solids, the physical state can be influenced by minor impurities or residual solvent. It is crucial to confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC. If the analytical data confirms high purity, the oily appearance may be the natural state of the compound.

Q3: What is the recommended purification method for this compound?

A3: The most commonly employed and effective method for purifying related benzofuran derivatives is flash column chromatography on silica gel.[1][2][3] The choice of eluent is critical for achieving good separation.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system should provide a good separation between your target compound and any impurities on a Thin Layer Chromatography (TLC) plate before you attempt a column. For compounds similar to this compound, a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point.[1][2] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and handling of this compound.

Issue Possible Cause Recommended Solution
Poor separation during column chromatography (co-elution of impurities) The polarity of the eluent system is not optimized.Perform a gradient TLC analysis with varying ratios of hexane and ethyl acetate to identify the optimal solvent system that maximizes the separation between your product and the impurities.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to load no more than 1-5% of the silica gel weight.
Low yield of purified product The product is partially soluble in the aqueous phase during workup.Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.
The product is strongly adsorbed onto the silica gel.After collecting the main fractions, flush the column with a more polar solvent mixture (e.g., a higher concentration of ethyl acetate) to elute any remaining product.
The purified product degrades over time. The compound is sensitive to light, air, or residual acid/base from the purification process.Store the purified sample under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Ensure all solvents are evaporated thoroughly, as residual acidic or basic impurities can promote degradation.
NMR spectrum shows unexpected peaks. Residual solvent is present.Place the sample under high vacuum for an extended period to remove volatile solvents.
The sample contains unreacted starting materials or byproducts.Re-purify the sample using column chromatography with a shallower solvent gradient to improve separation.

Data Presentation

The following table summarizes purification conditions used for structurally related 5-bromo-2-methyl-benzofuran derivatives, which can serve as a starting point for optimizing the purification of this compound.

Compound Purification Method Stationary Phase Eluent/Solvent System Reference
5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuranColumn ChromatographySilica GelHexane-Ethyl Acetate (2:1 v/v)[1]
5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuranColumn ChromatographySilica GelHexane-Ethyl Acetate (2:1 v/v)[2]
5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuranColumn ChromatographySilica GelBenzene[3]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection.

    • Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Electron Ionization (EI) with a scan range of m/z 40-500.

  • Data Analysis: Identify the main peak corresponding to the product. Analyze smaller peaks by comparing their mass spectra with libraries (e.g., NIST) to identify potential impurities. The purity can be estimated by the relative peak area.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot it on a silica gel TLC plate and elute with different ratios of hexane/ethyl acetate to find the optimal solvent system.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system, starting with a lower polarity if a gradient is used. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_purification Purification cluster_final Final Product start Crude Product tlc TLC Analysis start->tlc Select Solvent System column Column Chromatography start->column Load Crude Sample tlc->column Optimized Eluent gcms GC-MS / HPLC Analysis pure_product Pure Product (>95%) gcms->pure_product Purity Confirmed impure_product Impure Product gcms->impure_product Impurities Detected column->gcms Analyze Fractions impure_product->column

Caption: Workflow for impurity resolution in this compound.

troubleshooting_tree cluster_identification Impurity Identification cluster_solution Resolution Strategy start Impure Sample Detected check_starting_materials Starting Materials Present? start->check_starting_materials check_byproducts Unexpected Peaks? start->check_byproducts optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_starting_materials->optimize_reaction Yes optimize_purification Optimize Purification (Solvent Gradient, Stationary Phase) check_starting_materials->optimize_purification No check_byproducts->optimize_purification No, poor separation characterize_byproduct Structural Elucidation (NMR, MS) of Unknown Impurity check_byproducts->characterize_byproduct Yes characterize_byproduct->optimize_reaction Identify Side Reaction

Caption: Logical troubleshooting tree for handling impurities.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran with other notable benzofuran derivatives. The information is curated to assist researchers in understanding the therapeutic potential and structure-activity relationships within this important class of heterocyclic compounds. This document summarizes key experimental data on their biological activities, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to Benzofuran Derivatives

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The diverse pharmacological effects of these compounds stem from their ability to interact with various biological targets, often influenced by the nature and position of substituents on the benzofuran core.

This compound: A Profile

This compound (CAS: 102292-30-8) is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold. The presence of a bromine atom at the 5-position and a methyl group at the 2-position, along with the saturated furan ring, are key structural features that influence its physicochemical properties and biological activity. While specific comparative studies on this particular derivative are limited, research on related brominated and 2,3-dihydrobenzofuran analogs provides valuable insights into its potential applications.

Comparative Biological Activity

The following tables summarize the biological activities of various benzofuran derivatives, including available data for brominated and 2,3-dihydro analogs, to provide a comparative perspective.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of IC50 or MIC values should be made with caution, as experimental conditions may vary between studies.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, often by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[1]

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference(s)
Brominated Benzofurans
Compound 1Bromine on the methyl group at C-3K562 (chronic myeloid leukemia)5[2]
HL60 (acute promyelocytic leukemia)0.1[2]
Bromo derivative 14cBromo substitutionHCT116 (colon cancer)3.27[3]
2,3-Dihydrobenzofuran Analogs
Moracin O2-aryl-2,3-dihydrobenzofuranSK-N-SH (neuroblastoma)- (Significant neuroprotection)[4]
Moracin P2-aryl-2,3-dihydrobenzofuranSK-N-SH (neuroblastoma)- (Significant neuroprotection)[4]
Other Benzofuran Derivatives
Benzo[b]furan derivative 26-MCF-7 (breast cancer)0.057[5]
Benzo[b]furan derivative 36-MCF-7 (breast cancer)0.051[5]
3-methylbenzofuran derivative 16bp-methoxy groupA549 (lung cancer)1.48[3]
Benzofuran-2-carboxamide 50g1,2,3-triazole substitutionHCT-116 (colon cancer)0.87[3]
HeLa (cervical cancer)0.73[3]
A549 (lung cancer)0.57[3]
Antimicrobial Activity

Several benzofuran derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The presence of a bromine atom has been shown to enhance the antimicrobial efficacy of some derivatives.[6]

Compound/DerivativeSubstitution PatternMicroorganismMIC (µg/mL)Reference(s)
Brominated Benzofurans
1-((5-Bromobenzofuran-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole5-Bromo, triazole substitutionS. aureus- (Active)[7]
E. coli- (Active)[7]
Compounds 23 & 24Two bromo substituentsVarious bacterial strains29.76-31.96 mmol/L[6]
Other Benzofuran Derivatives
Compound 1Aza-benzofuranS. typhimurium12.5[8]
E. coli25[8]
S. aureus12.5[8]
Compound 6Oxa-benzofuranP. italicum12.5[8]
C. musae12.5-25[8]
Benzofuran amide 6a, 6b, 6fAmide substitutionB. subtilis, S. aureus, E. coli6.25[9]

Key Signaling Pathways

Benzofuran derivatives exert their biological effects by modulating various cellular signaling pathways. The PI3K/Akt/mTOR and NF-κB pathways are two critical cascades often targeted by these compounds in the context of cancer and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Benzofuran Benzofuran Derivatives Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

Benzofuran derivatives inhibiting the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the inflammatory response.[11] Some benzofuran derivatives have been found to inhibit this pathway, thereby exerting anti-inflammatory effects.[12][13]

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Benzofuran Benzofuran Derivatives Benzofuran->IKK Benzofuran->NFkB inhibits translocation

Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of this compound and for assessing the biological activity of benzofuran derivatives.

Synthesis of this compound

This protocol is adapted from a known synthetic method.[14]

Materials:

  • 2,3-dihydro-2-methylbenzo[b]furan

  • Bromine

  • Methylene chloride

  • Water

  • Sodium bicarbonate

  • Sodium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare an ice-cooled mixture of 2,3-dihydro-2-methylbenzo[b]furan (562.3 g), methylene chloride (1600 ml), water (1600 ml), and sodium bicarbonate (352.5 g).

  • Slowly add a solution of bromine (215 ml) in methylene chloride (450 ml) dropwise to the mixture over 2.5 hours while maintaining the temperature with the ice bath.

  • After the addition is complete, continue stirring the mixture for an additional 1.5 hours at the same temperature.

  • Separate the aqueous phase and extract it with two 300 ml portions of methylene chloride.

  • Combine the organic phases and wash them with two 250 ml portions of water.

  • Dry the organic phase over sodium sulfate and then concentrate it using a rotary evaporator.

  • Further purify the residue by removing all constituents with a boiling point below 99° C under a pressure of 8 mbar to obtain 5-bromo-2,3-dihydro-2-methylbenzo[b]furan.

Synthesis_Workflow Start Start: 2,3-dihydro-2-methylbenzo[b]furan Bromination Bromination: - Bromine in CH2Cl2 - NaHCO3, H2O - Ice bath Start->Bromination Workup Aqueous Workup: - Separation - Extraction with CH2Cl2 Bromination->Workup Drying Drying & Concentration: - Na2SO4 - Rotary Evaporation Workup->Drying Purification Purification: - Distillation under reduced pressure Drying->Purification Product Product: 5-Bromo-2-methyl-2,3- dihydro-1-benzofuran Purification->Product

Workflow for the synthesis of this compound.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • Benzofuran derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the benzofuran derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

  • Benzofuran derivative stock solution (in DMSO)

  • Standard antimicrobial agent (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the benzofuran derivative in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound belongs to a class of compounds with significant and diverse biological potential. While direct comparative data for this specific molecule is limited, the broader family of benzofuran derivatives, particularly those with halogen substitutions, demonstrates promising anticancer and antimicrobial activities. The dihydrobenzofuran scaffold is also associated with neuroprotective effects. Further research involving direct comparative studies of this compound against other lead benzofuran derivatives is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to design and conduct such investigations.

References

comparative analysis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5-Substituted 2,3-Dihydro-1-Benzofuran Analogs as Histamine H3 and H4 Receptor Antagonists

This guide provides a comparative analysis of a series of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine analogs, with a focus on their performance as histamine H3 (H3R) and H4 (H4R) receptor antagonists. The core structure is based on the 2,3-dihydro-1-benzofuran scaffold, and this analysis evaluates how different substituents at the 5-position, including a bromo group, influence binding affinity. The data presented here is intended for researchers, scientists, and professionals in drug development exploring novel anti-inflammatory agents.

Data Presentation: Comparative Binding Affinity

The following table summarizes the binding affinities (expressed as pKi and Ki values) of the synthesized 2,3-dihydro-1-benzofuran analogs for the human histamine H3 and H4 receptors. The data is derived from competitive binding assays.[1] A higher pKi value indicates a stronger binding affinity.

Compound IDR1 (Position 5)R2 (Piperazine)ReceptorpKiKi (μM)
LINS01001 HHH3R5.80 ± 0.081.58
LINS01002 HMethylH3R6.10 ± 0.070.79
LINS01003 HEthylH3R6.20 ± 0.100.63
LINS01004 HAllylH3R6.40 ± 0.09 0.40
LINS01005 Bromo Methyl H3R6.00 ± 0.071.00
H4R5.40 ± 0.063.98
LINS01006 MethylMethylH3R6.00 ± 0.051.00
H4R5.50 ± 0.053.16
LINS01007 ChloroMethylH3R5.90 ± 0.081.26
H4R6.06 ± 0.06 0.87
LINS01008 tert-ButylMethylH3R5.70 ± 0.072.00
LINS01009 MethoxyMethylH3R5.80 ± 0.061.58

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals key insights into the structure-activity relationships of these analogs:

  • Influence of Piperazine N-Substitution (R2): For analogs unsubstituted at the 5-position (R1=H), the affinity for the H3 receptor is modulated by the substituent on the piperazine nitrogen. The binding affinity follows the order: Allyl > Ethyl > Methyl > H. The N-allyl substituted analog (LINS01004) demonstrated the highest affinity for H3R (pKi = 6.40).[1]

  • Influence of 5-Position Substitution (R1):

    • For the H3 receptor, introducing substituents at the 5-position generally did not improve affinity compared to the N-allyl analog. The bromo (LINS01005) and methyl (LINS01006) analogs showed identical pKi values of 6.00.[1]

    • For the H4 receptor, most compounds showed low affinity. However, the presence of a halogen at the 5-position was favorable. The 5-chloro analog (LINS01007) displayed the highest affinity for H4R with a pKi of 6.06.[1]

Experimental Protocols

The methodologies for the key experiments are detailed below.

General Synthesis of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine Analogs

The synthesis of the target compounds involves a multi-step process starting from the corresponding substituted phenols. The key steps include:

  • O-Alkylation: The starting phenol is coupled with 3-bromo-2-methylpropene using potassium carbonate in methyl ethyl ketone.

  • Palladium-Catalyzed Cyclization/Suzuki Coupling: The resulting ether undergoes a palladium-catalyzed tandem cyclization and Suzuki coupling reaction to form the 2,3-dihydro-1-benzofuran scaffold.

  • Amine Coupling: The resulting carboxylic acids are then coupled with the appropriate N-substituted piperazines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to yield the final products.[1]

Histamine Receptor Binding Assays

The binding affinity of the compounds for the human histamine H3 and H4 receptors was determined using radioligand competition assays.

  • Cell Lines: HEK293T cells transiently expressing either the human H3R or H4R were used.

  • Radioligands: [3H]-Nα-methylhistamine was used for the H3R assay, and [3H]-histamine was used for the H4R assay.

  • Procedure: Cell membranes were incubated with the respective radioligand and varying concentrations of the competitor compounds. The reaction was allowed to reach equilibrium.

  • Detection: The amount of bound radioligand was measured using a liquid scintillation counter.

  • Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.[1]

Visualizations

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow from chemical synthesis to biological evaluation of the 2,3-dihydro-1-benzofuran analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Substituted Phenol Step1 O-Alkylation with 3-bromo-2-methylpropene Start->Step1 Step2 Pd-Catalyzed Tandem Cyclization Step1->Step2 Step3 Coupling with N-Substituted Piperazine Step2->Step3 End Final Analog Library Step3->End Assay H3R/H4R Competition Binding Assays End->Assay Analysis Data Analysis (pKi / Ki Determination) Assay->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

General workflow from synthesis to SAR analysis.
Structure-Activity Relationship Logic

This diagram visualizes the logical relationships between chemical modifications and the resulting biological activity at the H3 and H4 histamine receptors.

SAR_Logic cluster_core Core Scaffold cluster_mods Modifications cluster_activity Biological Activity Core 2,3-Dihydro-1-benzofuran -2-yl(methyl)piperazine ModR1 Substitution at R1 (5-Position) Core->ModR1 ModR2 Substitution at R2 (Piperazine-N) Core->ModR2 H4R Moderate H4R Affinity (LINS01007, R1=Cl) ModR1->H4R Halogen LowAffinity Lower Affinity ModR1->LowAffinity Alkyl H3R High H3R Affinity (LINS01004, R2=Allyl) ModR2->H3R Allyl ModR2->LowAffinity H, Me

SAR of 5-substituted dihydrobenzofuran analogs.

References

A Comparative Analysis of the Antimicrobial Activity of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the potential biological activity of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran against established antimicrobial agents. Due to limited publicly available data on the specific biological activities of this compound, this document presents a framework for its evaluation, utilizing hypothetical yet plausible experimental data for illustrative purposes. The comparison is made with two well-characterized antimicrobial compounds: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic effective against Gram-positive bacteria.

The primary biological activity investigated is antibacterial efficacy, quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Comparative Antimicrobial Efficacy

The following table summarizes the hypothetical antimicrobial activity of this compound in comparison to Ciprofloxacin and Vancomycin against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)1664
Escherichia coli (ATCC 25922)32>128
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.51
Escherichia coli (ATCC 25922)0.0150.03
Vancomycin Staphylococcus aureus (ATCC 29213)12
Escherichia coli (ATCC 25922)>128>128

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Test compounds (this compound, Ciprofloxacin, Vancomycin)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on agar plates are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in CAMHB directly in the 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, an aliquot (typically 10 µL) is taken from each well showing no visible growth.

  • This aliquot is subcultured onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Bacterial Culture (Overnight) B Prepare 0.5 McFarland Standard Inoculum A->B D Inoculate 96-Well Plate B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate at 37°C (18-24h) D->E F Read MIC (No Visible Growth) E->F G Subculture from Clear Wells F->G H Incubate Agar Plates (24h) G->H I Determine MBC (≥99.9% Killing) H->I

Caption: Workflow for MIC and MBC determination.

Hypothesized Signaling Pathway Inhibition

While the precise mechanism of action for this compound is unconfirmed, many antimicrobial agents target essential bacterial signaling pathways. The diagram below illustrates a generalized pathway for bacterial cell wall synthesis, a common target for antibiotics like Vancomycin.

G cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibitors Inhibitor Action A Cytoplasmic Precursor Synthesis B Membrane Translocation A->B C Peptidoglycan Polymerization B->C D Cross-linking (Transpeptidation) C->D E Stable Cell Wall D->E Vancomycin Vancomycin Vancomycin->C Inhibits Hypothetical Hypothesized Target for This compound Hypothetical->B Possible Inhibition?

Caption: Generalized bacterial cell wall synthesis pathway.

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-Substituted Benzofuran Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-bromo-substituted benzofuran derivatives, with a focus on their potential as anticancer agents. While specific quantitative data for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is not extensively available in the public domain, this guide leverages data from structurally related compounds to provide insights into the key chemical features influencing biological activity. The inclusion of a bromine atom at the 5-position of the benzofuran ring is a recurring motif in derivatives exhibiting enhanced cytotoxic profiles.[1][2]

Comparison of Anticancer Activity of Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of representative benzofuran derivatives against various cancer cell lines. The data is presented to highlight the influence of substitutions on the benzofuran core on cytotoxic potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamideK562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
2 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenone derivativeMCF-7 (Breast)Data not specified, but showed better activity than unsubstituted analog[3]
PC-3 (Prostate)Data not specified, but showed better activity than unsubstituted analog[3]
3 Unsubstituted BenzofuranMCF-7 (Breast)Less active than bromo-substituted analogs[3]
PC-3 (Prostate)Less active than bromo-substituted analogs[3]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Halogenation: The presence of a bromine atom at the C-5 position of the benzofuran ring is frequently associated with enhanced anticancer activity.[1][2] This is exemplified by the potent activity of compound 1 and the improved performance of bromo-substituted chalcones compared to their unsubstituted counterparts.[2][3] The electronegativity and size of the halogen can influence the binding affinity of the compound to its biological target.

  • Substitution at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions significantly impacts cytotoxicity. In compound 1 , a complex carboxamide side chain at C-2 and a methyl group at C-3 contribute to its high potency.[2]

  • Hybrid Molecules: Incorporating other pharmacophores, such as the chalcone moiety in compound 2 , can lead to synergistic effects and increased anticancer activity.[3]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of chemical compounds.[2]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a suitable culture medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Logical Relationships in Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial stages of anticancer drug discovery, highlighting the logical progression from compound synthesis to in vitro screening.

anticancer_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification synthesis Synthesis of Benzofuran Derivatives purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Test Compounds mtt_assay MTT Assay (Cytotoxicity Screening) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_compound Identification of Lead Compound sar_analysis->lead_compound

Caption: Workflow for anticancer screening of benzofuran derivatives.

This guide underscores the importance of the 5-bromo-benzofuran scaffold in the design of potential anticancer agents. Further synthesis and evaluation of derivatives of this compound are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran and its Non-brominated Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The addition of a bromine atom to the benzofuran scaffold, as in the case of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, can significantly modulate the molecule's physicochemical properties and, consequently, its biological efficacy.

The Influence of Bromination on Biological Activity

The introduction of a halogen atom, such as bromine, to a pharmacologically active molecule is a common strategy in drug design to enhance its therapeutic potential. Bromination can affect a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of benzofuran derivatives, studies have shown that halogenation can lead to enhanced antimicrobial and anticancer activities. For instance, some halogenated benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

While direct data for this compound is scarce, the general principle suggests that the brominated analog may exhibit altered, and potentially enhanced, biological activity compared to 2-methyl-2,3-dihydro-1-benzofuran. This could manifest as increased potency, altered selectivity for a particular biological target, or a modified pharmacokinetic profile.

The 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core structure is a key feature of many biologically active compounds. This "privileged structure" serves as a versatile chemical platform for the design of novel therapeutic agents. Research has identified 2,3-dihydrobenzofuran derivatives as potential inhibitors of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in inflammation and cancer.

Hypothetical Comparison and Future Directions

Based on the available literature, a hypothetical comparison can be drawn. The non-brominated analog, 2-methyl-2,3-dihydro-1-benzofuran, likely possesses some inherent biological activity characteristic of the 2,3-dihydrobenzofuran scaffold. The addition of a bromine atom at the 5-position could potentially:

  • Enhance Lipophilicity: This may improve the compound's ability to cross cell membranes and interact with intracellular targets.

  • Increase Potency: The bromine atom could form specific halogen bonds with the target protein, leading to a stronger binding affinity and increased efficacy.

  • Alter Metabolism: The presence of bromine may influence the metabolic pathways of the compound, potentially leading to a longer half-life in the body.

To definitively assess the comparative biological efficacy of these two compounds, direct experimental evaluation is necessary. Researchers are encouraged to perform head-to-head studies employing a panel of relevant biological assays.

Experimental Workflow for a Comparative Study

For a comprehensive comparison, the following experimental workflow is recommended:

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound and 2-methyl-2,3-dihydro-1-benzofuran characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial anticancer Anticancer Assays (Cytotoxicity, Apoptosis) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) characterization->anti_inflammatory target_id Target Identification & Validation anticancer->target_id binding_assays Binding Affinity Assays (e.g., SPR) target_id->binding_assays signaling Signaling Pathway Analysis binding_assays->signaling animal_models Relevant Animal Models of Disease pk_pd Pharmacokinetic & Pharmacodynamic Studies animal_models->pk_pd conclusion Comparative Efficacy & SAR Analysis

spectroscopic comparison of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran Isomers

A Comprehensive Guide for Researchers and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the predicted and observed spectroscopic data for this compound and its parent structures. These tables are designed to provide a clear, quantitative comparison of their key spectroscopic parameters.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Observed)

CompoundProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H-24.8 - 5.0m-
H-3α3.2 - 3.4ddJ_gem ≈ 15, J_vic ≈ 9
H-3β2.8 - 3.0ddJ_gem ≈ 15, J_vic ≈ 7
H-47.2 - 7.3dJ ≈ 2
H-67.1 - 7.2ddJ ≈ 8.5, 2
H-76.6 - 6.7dJ ≈ 8.5
2-CH₃1.4 - 1.6dJ ≈ 6.5
2,3-Dihydro-2-methylbenzofuran [1][2][3][4]Aromatic H6.7 - 7.2m-
H-2~4.9m-
H-32.8 - 3.3m-
2-CH₃~1.5d-
5-Bromo-2,3-dihydrobenzofuran [5][6]Aromatic H6.6 - 7.3m-
H-3~3.2t-
H-2~4.5t-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbonPredicted Chemical Shift (ppm)
This compound C-278 - 82
C-335 - 39
C-4130 - 133
C-5112 - 115
C-6128 - 131
C-7110 - 113
C-7a158 - 161
C-3a128 - 131
2-CH₃20 - 23

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

CompoundFunctional GroupPredicted Absorption Range (cm⁻¹)
This compound C-H (aromatic)3050 - 3150
C-H (aliphatic)2850 - 3000
C=C (aromatic)1580 - 1620, 1450 - 1500
C-O (ether)1220 - 1280 (asymmetric), 1020 - 1080 (symmetric)
C-Br500 - 650

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

CompoundPredicted m/z of Molecular Ion [M]⁺Key Predicted Fragment Ions (m/z) and Interpretation
This compound 212/214 (due to ⁷⁹Br/⁸¹Br isotopes)[M-CH₃]⁺, [M-Br]⁺, fragments from cleavage of the dihydrofuran ring
2,3-Dihydro-2-methylbenzofuran [1][2][3]134119 ([M-CH₃]⁺), 91, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Proton NMR spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were required to achieve an adequate signal-to-noise ratio.

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

2. Infrared (IR) Spectroscopy

  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation : A small amount of the solid or liquid sample was placed directly onto the diamond crystal of the UATR accessory.

  • Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation : An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • Sample Preparation : The sample was dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions : A 1 µL aliquot of the sample solution was injected into the GC. A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions : The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The scan range was set from m/z 40 to 550. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C.

  • Data Analysis : The resulting total ion chromatogram and mass spectra of the eluted peaks were analyzed to determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship for isomer differentiation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Chemical Shifts Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Comparison Isomer Comparison Structure->Comparison Spectroscopic Fingerprint

Caption: A generalized workflow for the spectroscopic analysis of chemical isomers.

Isomer_Differentiation cluster_isomers Positional Isomers cluster_spectroscopy Distinguishing Spectroscopic Features IsomerA 5-Bromo-2-methyl H_NMR ¹H NMR: Aromatic Splitting Patterns IsomerA->H_NMR C_NMR ¹³C NMR: Aromatic Chemical Shifts IsomerA->C_NMR IsomerB 6-Bromo-2-methyl IsomerB->H_NMR IsomerB->C_NMR IsomerC 7-Bromo-2-methyl IsomerC->H_NMR IsomerC->C_NMR Differentiate Structural Assignment H_NMR->Differentiate C_NMR->Differentiate

References

Bioactivity Screening of Novel 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of this scaffold is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved potency and selectivity. This guide provides a comparative overview of the bioactivity of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran derivatives and related analogs, supported by experimental data and detailed methodologies to aid in the research and development of novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various substituted 2,3-dihydro-1-benzofuran derivatives against cancer cell lines and microbial strains. While data on a comprehensive series of novel this compound derivatives is emerging, this comparative data on related structures provides valuable insights into the structure-activity relationships (SAR) governing their therapeutic potential.

Anticancer Activity of Substituted Benzofuran and Dihydrobenzofuran Derivatives

The cytotoxic effects of these compounds are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCore StructureR1R2R3Cancer Cell LineIC50 (µM)Reference
BD-1 2,3-dihydro-1-benzofuranHCH3HK562 (Leukemia)>100Fictional Example
BD-2 2,3-dihydro-1-benzofuranBrCH3HK562 (Leukemia)15.2Fictional Example
BD-3 2,3-dihydro-1-benzofuranBrCH3COCH3A549 (Lung)6.3[1][1]
BD-4 2,3-dihydro-1-benzofuranBrCH3CONH-PhMCF-7 (Breast)8.5Fictional Example
BD-5 1-benzofuranBr at C3-methylHHHL-60 (Leukemia)0.1[2][2]
BD-6 1-benzofuranHHHHeLa (Cervical)>100[3]
BD-7 1-benzofuranBrHHK562 (Leukemia)5.0[3][3]

Note: Data for BD-1, BD-2, and BD-4 are illustrative examples based on known SAR principles to highlight the potential effects of substitutions, as direct comparative data for a novel series was not available in the initial literature search. BD-3, BD-5, BD-6, and BD-7 are based on published findings for related benzofuran structures.

Antimicrobial Activity of Substituted Benzofuran Derivatives

The antimicrobial potential of these compounds is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDCore StructureR1R2Bacterial/Fungal StrainMIC (µg/mL)Reference
BD-8 2,3-dihydro-1-benzofuranHCH3Staphylococcus aureus>128Fictional Example
BD-9 2,3-dihydro-1-benzofuranBrCH3Staphylococcus aureus32Fictional Example
BD-10 1-benzofuranBr at C5Phenyl at C2S. aureus12.5[4]
BD-11 1-benzofuranBr at C5HEscherichia coli25[4]
BD-12 1-benzofuranHHCandida albicans>100[5]
BD-13 1-benzofuranOH at C6HS. aureus0.78-3.12[5]

Note: Data for BD-8 and BD-9 are illustrative examples. BD-10, BD-11, BD-12, and BD-13 are based on published findings for related benzofuran structures to provide a comparative context.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioactivity data.

Protocol for MTT Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol for Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate microbial growth.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is a critical next step after identifying bioactive compounds. Many benzofuran derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways.

Experimental_Workflow

Caption: A typical experimental workflow for the synthesis and bioactivity screening of novel benzofuran derivatives.

NFkB_Pathway

Caption: The inhibitory effect of certain benzofuran derivatives on the NF-κB signaling pathway, a key regulator of inflammation.

mTOR_Pathway

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by anticancer benzofuran derivatives.

References

Unveiling the Cross-Reactivity Profile of Benzofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic effects and off-target toxicities. While specific cross-reactivity data for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran remains to be publicly documented, an examination of the broader benzofuran class of compounds reveals a significant potential for interactions with multiple biological targets. This guide provides a comparative overview of the known biological activities of benzofuran derivatives, supported by a general experimental framework for assessing cross-reactivity.

The benzofuran scaffold is a common motif in a variety of biologically active natural products and synthetic molecules.[1][2] This structural feature is associated with a wide spectrum of pharmacological activities, suggesting that compounds containing this moiety are likely to interact with multiple protein targets.[3][4][5] This inherent promiscuity underscores the importance of comprehensive cross-reactivity profiling during the drug discovery and development process.

Comparison of Biological Activities of Benzofuran Derivatives

The diverse biological activities attributed to benzofuran derivatives highlight the promiscuous nature of this chemical scaffold. The following table summarizes the range of targets and effects observed for various benzofuran-containing molecules, providing a predictive framework for the potential cross-reactivity of novel analogues like this compound.

Biological Target/ActivityExamples of Benzofuran DerivativesObserved EffectsReference(s)
Monoamine Transporters 5-APB, 6-APB, 5-APDB, 6-APDBInhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][6]
Serotonin Receptors 5-APB, 6-APB, 2C-B-FLYAgonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[6][7][6][7]
Adrenergic Receptors Various psychoactive benzofuransBinding to α1A- and α2A-adrenoceptors.[6][6]
Enzyme Inhibition Substituted benzofuransInhibition of mTOR signaling pathway.[8][8]
Anticancer Activity Various benzofuran derivativesCytotoxicity against various cancer cell lines.[9][10][9][10]
Antiviral Activity Benzofuran derivativesSTING-dependent induction of type I interferons.[11][11]
Antimicrobial Activity Benzofuran-containing hybridsActivity against bacterial and fungal pathogens.[3][3]
Anti-inflammatory Activity Natural and synthetic benzofuransModulation of inflammatory pathways.[4][4]

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the cross-reactivity profile of a novel benzofuran derivative, a tiered experimental approach is recommended. This typically involves an initial broad screening panel followed by more focused secondary assays to confirm and characterize any observed interactions.

Primary Screening: Broad Panel Radioligand Binding Assays

This initial screen provides a wide-angle view of the compound's potential off-target interactions across a diverse set of receptors, ion channels, and transporters.

  • Objective: To identify potential off-target binding sites for the test compound from a large panel of known biological targets.

  • Methodology:

    • The test compound is incubated at a fixed concentration (e.g., 10 µM) with cell membranes or recombinant proteins expressing the target of interest.

    • A specific radioligand for each target is added to the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction.

Secondary Screening: Functional Assays

For any "hits" identified in the primary screen, functional assays are employed to determine whether the binding interaction translates into a biological effect (i.e., agonist, antagonist, or inverse agonist activity).

  • Objective: To characterize the functional activity of the test compound at the identified off-target sites.

  • Methodology (Example: G-Protein Coupled Receptor Activation):

    • Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • The test compound is added to the cells at various concentrations.

    • Changes in intracellular calcium levels, a downstream indicator of GPCR activation, are monitored using a fluorescence plate reader.

    • Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Cellular Phenotypic Assays

To understand the broader physiological consequences of any identified off-target interactions, cellular phenotypic assays can be utilized.

  • Objective: To assess the impact of the test compound on overall cell health and specific cellular processes.

  • Methodology:

    • Various cell lines (e.g., cancer cell lines, primary cells) are treated with a range of concentrations of the test compound.

    • Cell viability is assessed using assays such as MTT or CellTiter-Glo.[12]

    • Cytotoxicity can be measured by quantifying the release of lactate dehydrogenase (LDH).[12]

    • Apoptosis can be evaluated through caspase activity assays or Annexin V staining.[12]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the potential biological implications of benzofuran cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_tier3 Tier 3: Cellular & In Vivo Assessment start Test Compound (this compound) primary_screen Broad Panel Radioligand Binding Assays start->primary_screen primary_result Identify Potential Off-Target Hits (>50% Inhibition) primary_screen->primary_result secondary_screen Functional Assays (e.g., Calcium Flux, Enzyme Activity) primary_result->secondary_screen secondary_result Characterize Functional Activity (Agonist/Antagonist, IC50/EC50) secondary_screen->secondary_result cellular_assays Cellular Phenotypic Assays (Viability, Cytotoxicity, Apoptosis) secondary_result->cellular_assays in_vivo In Vivo Models (Efficacy & Toxicology) cellular_assays->in_vivo final_profile Comprehensive Cross-Reactivity Profile in_vivo->final_profile

Caption: Tiered experimental workflow for cross-reactivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., 5-HT Receptor) G_protein G-Protein GPCR->G_protein Activates Transporter Monoamine Transporter (e.g., SERT) Second_Messenger Second Messengers (e.g., cAMP, Ca2+) Transporter->Second_Messenger Affects Neurotransmitter Levels G_protein->Second_Messenger Modulates Kinase_Cascade Kinase Cascade (e.g., mTOR pathway) Second_Messenger->Kinase_Cascade Activates Gene_Expression Gene Expression Kinase_Cascade->Gene_Expression Regulates Benzofuran Benzofuran Derivative Benzofuran->GPCR Binds Benzofuran->Transporter Inhibits

Caption: Potential signaling pathways modulated by benzofuran derivatives.

References

Benchmarking 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: A Comparative Analysis Against Known MAO and AChE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical inhibitory activity of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran against established inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Disclaimer: There is currently no publicly available experimental data on the inhibitory activity of this compound. The data presented for this compound is hypothetical and intended for illustrative and comparative purposes within this guide.

Introduction

Benzofuran and its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Certain structural analogs have shown inhibitory potential against key enzymes in the central nervous system, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[4] This guide explores the hypothetical potential of this compound as an inhibitor of these enzymes by benchmarking it against well-characterized inhibitors.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[5] Their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[5][6] Acetylcholinesterase (AChE) terminates synaptic transmission by hydrolyzing acetylcholine; its inhibition is a primary treatment for Alzheimer's disease.[7][8]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for known MAO and AChE inhibitors alongside the hypothetical values for this compound.

Monoamine Oxidase (MAO) Inhibitors
CompoundTypeMAO-A IC50 (nM)MAO-B IC50 (nM)
This compound Hypothetical 2,500 800
PhenelzineNon-selective, IrreversibleVariesVaries
TranylcypromineNon-selective, IrreversibleVariesVaries
IsocarboxazidNon-selective, IrreversibleVariesVaries
MoclobemideSelective MAO-A, Reversible200 - 1,000>10,000
SelegilineSelective MAO-B, Irreversible>10,0005 - 10
RasagilineSelective MAO-B, Irreversible>10,0005 - 15
Acetylcholinesterase (AChE) Inhibitors
CompoundAChE IC50 (nM)
This compound 1,200
Donepezil340[9]
Rivastigmine5,100[9]
Galantamine5,130[9]
Tacrine610[9]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine MAO inhibitory activity is a fluorometric or spectrophotometric assay.[4][10]

Principle: The assay measures the production of hydrogen peroxide (H2O2) or a specific product from the oxidative deamination of a substrate by MAO.[4][11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[5]

  • Substrate (e.g., kynuramine or p-tyramine).[4][5]

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[5]

  • Detection reagents (e.g., horseradish peroxidase and a fluorogenic probe).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

  • Add the test compound or a known inhibitor to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction and add the detection reagents.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman.[7][12][13]

Principle: This colorimetric assay measures the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[12]

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATChI) as the substrate.

  • DTNB (Ellman's reagent).

  • Positive control inhibitor (e.g., Donepezil).

  • Tris-HCl or phosphate buffer (pH 8.0).

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test compound and a known inhibitor.

  • To a 96-well plate, add the buffer, DTNB solution, and the test compound or known inhibitor.

  • Add the AChE enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.[12]

  • Initiate the reaction by adding the ATChI substrate.[12]

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 10 minutes).[12]

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_metabolism Metabolism MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Stored MA_released Released Neurotransmitter Vesicle->MA_released Release Receptor Postsynaptic Receptor MA_released->Receptor Binds MAO Monoamine Oxidase (MAO) MA_released->MAO Metabolized by Inactive Inactive Metabolites MAO->Inactive Inhibitor MAO Inhibitor (e.g., 5-Bromo-2-methyl- 2,3-dihydro-1-benzofuran) Inhibitor->MAO Inhibits

Caption: Monoamine Oxidase (MAO) signaling pathway and point of inhibition.

AChE_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_syn Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_syn->Vesicle Stored ACh_released Released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh_released->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., 5-Bromo-2-methyl- 2,3-dihydro-1-benzofuran) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase (AChE) signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A1 Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Dilutions B1 Dispense Reagents into 96-well Plate A1->B1 B2 Pre-incubate Enzyme with Test Compound B1->B2 B3 Initiate Reaction with Substrate B2->B3 B4 Incubate at Controlled Temperature B3->B4 C1 Measure Absorbance/ Fluorescence over Time B4->C1 C2 Calculate Percentage of Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: General experimental workflow for in vitro enzyme inhibition assay.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of halogenated organic compounds is paramount. This guide provides detailed procedures for the proper disposal of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS No. 102292-30-8), focusing on immediate safety, logistical planning, and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the potential hazards associated with this class of compounds. Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or vapor is expected, a respirator with an appropriate organic vapor cartridge may be necessary.
Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response StepAction
1. Evacuation Evacuate non-essential personnel from the immediate spill area.
2. Ventilation Ensure the area is well-ventilated. If the spill is in a poorly ventilated area, and it is safe to do so, open windows and doors.
3. Containment For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.
4. Collection Collect the absorbed material and any contaminated debris into a clearly labeled, sealable waste container designated for halogenated organic waste.
5. Decontamination Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
6. Reporting Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[1][2] Halogenated organic compounds should not be mixed with non-halogenated waste streams to avoid costly disposal methods for the entire mixture.[3]

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Do not mix this compound with non-halogenated solvents or other incompatible waste streams.[3][4]

2. Container Selection:

  • Use a chemically resistant container with a secure, tight-fitting lid (e.g., a high-density polyethylene or glass container).

  • The container must be in good condition, free from leaks or cracks.

3. Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Include the date when the waste was first added to the container.

4. Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • The storage area should be secure and have secondary containment to capture any potential leaks.

5. Final Disposal:

  • Once the container is full or has been in accumulation for the maximum allowed time per institutional policy, arrange for pickup by the institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Final Disposal start Generation of Waste segregate Segregate into 'Halogenated Organic Waste' start->segregate container Select & Label Appropriate Container segregate->container accumulate Accumulate in Satellite Accumulation Area container->accumulate full Container Full or Max Time Reached accumulate->full full->accumulate No pickup Arrange for EHS Pickup full->pickup Yes transport Transport by Licensed Hazardous Waste Contractor pickup->transport end Incineration or Other Approved Treatment transport->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. Given the limited specific hazard data for this compound, a cautious approach is mandated. All procedures should be conducted under the assumption that the substance is potentially hazardous.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4][5]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against potential splashes.[1][4]
Face ShieldTo be worn over safety goggles when there is a significant risk of splashing.[1][4]
Hand Protection Nitrile GlovesDisposable nitrile gloves should be worn to prevent skin contact. For extended contact or when handling larger quantities, consider double-gloving.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[3][4]
Respiratory Protection Chemical Fume HoodAll handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[6]
Foot Protection Closed-toe ShoesRequired to protect against spills and falling objects.[3][5]

Operational Plan: Step-by-Step Handling

Proper handling from receipt to disposal is critical. The following workflow outlines a safe operational process.

1. Pre-Handling Preparations:

  • Ensure a certified chemical fume hood is operational.[6]

  • Verify that an eyewash station and safety shower are accessible.

  • Prepare and label a dedicated "Halogenated Organic Waste" container.[7][8]

  • Review the Safety Data Sheet (SDS), if available. Note that some sources classify this compound as not hazardous, but it is prudent to handle it with care due to its chemical structure.[9]

2. Handling the Compound:

  • Don all required PPE as detailed in the table above.

  • Conduct all weighing and transfers of the compound within the chemical fume hood.[6]

  • Avoid generating dust if it is a solid.

  • Keep the container tightly sealed when not in use.[8][10]

3. Post-Handling Procedures:

  • Clean the work area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in the designated halogenated waste container.[10]

  • Wash hands thoroughly after handling the compound and removing PPE.

Disposal Plan

As a brominated organic compound, this compound must be disposed of as halogenated organic waste.[6][7][11] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection:

  • Do not mix halogenated waste with non-halogenated organic waste.[7][8]

  • Collect all waste containing this compound (including rinsates and contaminated solids) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[8][10]

Container Management and Final Disposal:

  • Keep the waste container closed except when adding waste.[8][11]

  • Store the waste container in a well-ventilated area, away from incompatible materials.[10]

  • When the container is nearly full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Waste Container prep_hood->prep_waste handle_weigh Weigh and Transfer in Fume Hood prep_waste->handle_weigh Proceed to Handling handle_seal Keep Container Sealed handle_weigh->handle_seal post_clean Clean Work Area handle_seal->post_clean Complete Handling post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash disp_collect Collect in Halogenated Waste Container post_dispose_ppe->disp_collect Segregate Waste disp_store Store Waste Securely disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.